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Darbufelone (mesylate) Documentation Hub

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  • Product: Darbufelone (mesylate)
  • CAS: 139340-56-0

Core Science & Biosynthesis

Foundational

Darbufelone: Technical Monograph on Dual COX-2/5-LOX Inhibition

Executive Summary Darbufelone (CI-1004) represents a pivotal case study in the pharmacologic pursuit of "dual-pathway" anti-inflammatory agents.[1] Unlike traditional NSAIDs (which inhibit COX-1/2) or coxibs (selective C...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Darbufelone (CI-1004) represents a pivotal case study in the pharmacologic pursuit of "dual-pathway" anti-inflammatory agents.[1] Unlike traditional NSAIDs (which inhibit COX-1/2) or coxibs (selective COX-2 inhibitors), Darbufelone was engineered to simultaneously blockade Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) .

This dual-action mechanism addresses a critical failure mode in anti-inflammatory drug development: the "arachidonic acid shunt." When COX enzymes are selectively inhibited, arachidonic acid substrate is often diverted toward the 5-LOX pathway, increasing the production of leukotrienes (LTB4, LTC4) which drive gastric ulceration and bronchoconstriction. By inhibiting both pathways, Darbufelone demonstrated potent efficacy in rheumatoid arthritis (RA) models with a superior gastrointestinal safety profile compared to indomethacin.

This guide analyzes the mechanistic basis, chemical pharmacology, and experimental validation of Darbufelone, serving as a template for the development of next-generation dual inhibitors.

The Clinical Necessity of Dual Inhibition

To understand the significance of Darbufelone, one must first understand the limitations of selective COX-2 inhibition.

The "Shunt" Hypothesis

In classic inflammation management, blocking COX-2 effectively reduces prostaglandins (PGE2), alleviating pain and swelling. However, this blockade causes an accumulation of the upstream substrate, Arachidonic Acid (AA) .

  • Substrate Diversion: Excess AA is shunted down the alternative 5-LOX pathway.

  • Leukotriene Spike: This results in supraphysiological levels of Leukotriene B4 (LTB4) (a potent chemoattractant for neutrophils) and Cysteinyl Leukotrienes (vasoconstrictors/bronchoconstrictors).

  • Clinical Consequence: The increase in leukotrienes contributes to NSAID-induced gastropathy and can precipitate "aspirin-induced asthma."

Darbufelone's Solution: By inhibiting 5-LOX alongside COX-2, Darbufelone prevents this shunt, theoretically maintaining the mucosal integrity of the GI tract while providing broad-spectrum anti-inflammatory activity.

Chemical Pharmacology & Mechanism of Action[2][3]

Chemical Structure

Darbufelone is a thiazolone-di-tert-butylphenol derivative.[1]

  • Systematic Name: (Z)-5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]-2-imino-4-thiazolidinone mesylate.

  • Key Moiety: The di-tert-butylphenol group is critical. It confers antioxidant properties, allowing the molecule to act as a redox inhibitor . This is significant because 5-LOX activation relies on a redox cycle; by interfering with this state, Darbufelone suppresses 5-LOX activity without necessarily competing for the substrate binding site in a traditional manner.

Binding Kinetics
  • COX-2: Darbufelone acts as a non-competitive inhibitor of COX-2 (Ki ≈ 10 µM). It does not merely compete with arachidonic acid; it likely alters the enzyme's redox state or allosteric conformation.

  • Selectivity: It is highly selective for COX-2 over COX-1, preserving the cytoprotective prostaglandins generated by COX-1 in the stomach lining.

Signaling Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the specific intervention points of Darbufelone compared to traditional NSAIDs.

AA_Cascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Lipoxygenase) AA->LOX5 PG_Homeo Prostaglandins (Homeostatic) GI Protection, Platelets COX1->PG_Homeo COX2->LOX5 Substrate Shunt (Prevented by Darbufelone) PG_Inflam Prostaglandins (Inflammatory) Pain, Fever, Swelling COX2->PG_Inflam LTs Leukotrienes (LTB4, LTC4) Chemotaxis, Bronchoconstriction, GI Damage LOX5->LTs Darbufelone DARBUFELONE (Dual Inhibitor) Darbufelone->COX2 Blocks Darbufelone->LOX5 Blocks NSAIDs Traditional NSAIDs (Indomethacin) NSAIDs->COX1 NSAIDs->COX2

Figure 1: Mechanism of Action. Darbufelone blocks both inflammatory arms (COX-2 and 5-LOX), preventing the substrate shunt that occurs with selective COX-2 inhibition.

Preclinical Validation Data

The potency of Darbufelone has been validated in both enzymatic assays and cellular models. The data below highlights its selectivity profile.

Table 1: Inhibitory Potency (IC50) Profile[4]
Target EnzymeAssay SystemIC50 ValueInterpretation
COX-2 PGHS-2 Enzyme Assay0.19 µM Potent inhibition.
COX-1 PGHS-1 Enzyme Assay20.0 µM Low affinity (>100-fold selectivity for COX-2).
5-LOX RBL-1 Cells (LTB4 release)~0.2 - 0.5 µM Potency comparable to Zileuton (reference 5-LOX inhibitor).
Cell Growth A549 Lung Cancer Cells20.0 µM Antiproliferative effects at higher concentrations.[2]

Analytic Insight: The >100-fold selectivity ratio for COX-2 over COX-1 is superior to many traditional NSAIDs (like naproxen) and comparable to early coxibs, but the addition of sub-micromolar 5-LOX inhibition is the differentiating factor that confers gastro-protection.

In Vivo Efficacy

In the Rat Adjuvant-Induced Arthritis model (a standard for RA drug development):

  • Edema Reduction: Darbufelone significantly inhibited paw swelling.

  • Bone Protection: Unlike pure steroids, it showed potential in preserving bone mineral density in the affected joints.

  • GI Safety: At therapeutic doses (e.g., 10-30 mg/kg), Darbufelone showed zero ulcerogenic activity , whereas equieffective doses of indomethacin caused severe gastric lesions.

Experimental Protocol: Human Whole Blood Assay (HWBA)

To validate a dual inhibitor like Darbufelone in your own lab, you cannot rely solely on isolated enzyme assays. Isolated enzymes lack the cellular milieu (redox state, membrane co-factors) required for 5-LOX activity.

The Gold Standard: The Human Whole Blood Assay (HWBA) allows simultaneous assessment of COX-2 and 5-LOX inhibition in a physiological context.

Protocol Workflow

Reagents:

  • Fresh human blood (heparinized).

  • Lipopolysaccharide (LPS) - to induce COX-2.

  • Calcium Ionophore (A23187) - to activate 5-LOX.

  • Darbufelone (test compound) dissolved in DMSO.

Step-by-Step Methodology:

  • Blood Collection: Collect venous blood from healthy volunteers into heparinized tubes. Crucial: Do not use EDTA/Citrate as calcium is required for 5-LOX activation.

  • Compound Incubation: Aliquot blood (1 mL) into wells. Add Darbufelone (0.01 - 100 µM) and incubate for 15 minutes at 37°C.

  • COX-2 Induction: Add LPS (10 µg/mL) and incubate for 24 hours .

    • Why? COX-2 is not constitutive; it requires transcriptional upregulation.

  • 5-LOX Activation: After the 24h COX-2 induction, add Calcium Ionophore (A23187, 50 µM) and incubate for 15 minutes .

    • Why? 5-LOX is constitutive but requires high intracellular Ca2+ to translocate to the nuclear membrane and function.

  • Termination: Centrifuge plasma at 4°C (3000 rpm, 10 min).

  • Quantification (ELISA/LC-MS):

    • PGE2: Marker for COX-2 activity.[3]

    • LTB4: Marker for 5-LOX activity.[3]

    • TxB2: (Optional) Marker for COX-1 (if LPS step is skipped and blood is allowed to clot naturally).

Experimental Workflow Diagram

HWBA_Protocol cluster_Incubation Incubation Phase cluster_Analysis Dual Readout Start Heparinized Whole Blood Add_Drug Add Darbufelone (15 min, 37°C) Start->Add_Drug Add_LPS Add LPS (Induce COX-2) 24 Hours Add_Drug->Add_LPS Add_Ca Add Ca2+ Ionophore (Activate 5-LOX) 15 min Add_LPS->Add_Ca Centrifuge Centrifuge (4°C, 10 min) Add_Ca->Centrifuge ELISA_PGE2 ELISA: PGE2 (COX-2 Activity) Centrifuge->ELISA_PGE2 ELISA_LTB4 ELISA: LTB4 (5-LOX Activity) Centrifuge->ELISA_LTB4

Figure 2: Human Whole Blood Assay (HWBA) workflow for validating dual inhibition efficacy.

Pharmacokinetics & Safety

Darbufelone's pharmacokinetic profile is distinct from short-acting NSAIDs.

  • Half-life (t1/2): Extremely long, ranging from 95 to 139 hours in humans.[1] This supports once-daily or even less frequent dosing but raises concerns about accumulation.

  • Metabolism: Low oral clearance.[1]

  • Clinical Status: The drug reached Phase II clinical trials for Rheumatoid Arthritis under Warner-Lambert (later Pfizer). While it showed efficacy, development was deprioritized following the Pfizer merger, likely due to portfolio consolidation with Celebrex (celecoxib) and potential concerns regarding the extremely long half-life and skin-related adverse events observed in some dual inhibitors.

Conclusion

Darbufelone remains a definitive reference molecule for dual COX/LOX inhibition . Its ability to spare the GI tract while potently suppressing inflammation validates the "shunt hypothesis." Researchers developing novel anti-inflammatories should utilize the Human Whole Blood Assay described here to benchmark new compounds against the dual-inhibition profile established by Darbufelone.

References

  • Vertex AI Search. (2023). Natural product-driven dual COX-LOX inhibitors: Overview of recent studies. NIH. [Link]

  • Vertex AI Search. (2015). Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation.[4] PubMed. [Link]

  • Vertex AI Search. (2023). Darbufelone Mesilate Pharmacokinetics and Phase II Trials.[1] Portico. [Link](Note: Source grounded via search snippet 1.5)

  • ResearchGate. (2025). IC50 values for the inhibition of COX-1 and COX-2 in human whole blood assays.[5] ResearchGate. [Link]

Sources

Exploratory

The discovery and history of CI-1004 (Darbufelone)

The Discovery and History of CI-1004 (Darbufelone): A Technical Retrospective Executive Summary CI-1004 (Darbufelone) represents a pivotal chapter in the medicinal chemistry of inflammation—a deliberate attempt to engine...

Author: BenchChem Technical Support Team. Date: February 2026

The Discovery and History of CI-1004 (Darbufelone): A Technical Retrospective

Executive Summary

CI-1004 (Darbufelone) represents a pivotal chapter in the medicinal chemistry of inflammation—a deliberate attempt to engineer a "dual inhibitor" capable of simultaneously blocking the Cyclooxygenase (COX) and 5-Lipoxygenase (5-LOX) pathways. Developed by Warner-Lambert (now Pfizer) in the 1990s, Darbufelone was designed to solve the "arachidonic acid shunting" problem: the phenomenon where blocking only COX forces arachidonic acid down the leukotriene pathway, potentially exacerbating gastric damage and asthma.

While the drug demonstrated exceptional oral bioavailability (>99%) and potent efficacy in rodent arthritis models without the gastric toxicity of classical NSAIDs, its development was halted in Phase II clinical trials. This guide dissects the molecular rationale, the chemical synthesis, the preclinical pharmacology, and the pharmacokinetic anomalies—specifically hepatic enzyme induction—that likely contributed to its discontinuation.

Chapter 1: The Inflammatory Context & Target Rationale

The "Shunting" Hypothesis

Classical NSAIDs (e.g., Indomethacin) inhibit COX-1 and COX-2, reducing pro-inflammatory prostaglandins (PGs). However, this blockade increases the substrate pool of Arachidonic Acid (AA) available for the 5-LOX pathway, leading to an overproduction of Leukotrienes (LTs), particularly LTB4 and LTC4.

  • Consequence: Leukotrienes are potent chemotactic agents for neutrophils and are implicated in gastric ulceration and bronchoconstriction.

  • The CI-1004 Solution: By inhibiting both enzymes, Darbufelone aimed to shut down the entire inflammatory cascade and prevent the gastrointestinal toxicity associated with pure COX inhibition.

Mechanism of Action Diagram

The following diagram illustrates the dual-inhibition point of Darbufelone within the arachidonic acid cascade.

G AA Arachidonic Acid (AA) COX Cyclooxygenase (COX-1 / COX-2) AA->COX Metabolism LOX 5-Lipoxygenase (5-LOX) AA->LOX Metabolism PG Prostaglandins (Pain, Inflammation) COX->PG LT Leukotrienes (Chemotaxis, GI Damage) LOX->LT Darbufelone CI-1004 (Darbufelone) Darbufelone->COX Inhibits (Kd = 0.90 µM) Darbufelone->LOX Inhibits

Figure 1: Mechanism of Action. CI-1004 acts as a dual brake, preventing the conversion of AA into both prostaglandins and leukotrienes, thereby mitigating the "shunting" of substrate to the 5-LOX pathway.

Chapter 2: Chemical Genesis & SAR

The Pharmacophore

Darbufelone belongs to the di-tert-butylphenol class of antioxidants. The bulky tert-butyl groups at the 3 and 5 positions of the phenol ring are critical. They provide steric hindrance that stabilizes the phenoxy radical, a feature common to many redox-active anti-inflammatory agents (e.g., Tebufelone).

  • Chemical Name: 5-[(Z)-3,5-di-tert-butyl-4-hydroxybenzylidene]-2-amino-1,3-thiazol-4(5H)-one mesylate.

  • Key Structural Insight: The thiazolone moiety mimics the arachidonic acid transition state, while the phenol acts as a radical scavenger, essential for inhibiting the redox-dependent 5-LOX enzyme.

Synthesis Protocol

The synthesis of CI-1004 is a classic Knoevenagel condensation.

Reagents:

  • 3,5-bis(1,1-dimethylethyl)-4-hydroxybenzaldehyde

  • 2-amino-4-thiazolone (pseudothiohydantoin)

  • Sodium Acetate (Catalyst)

  • Glacial Acetic Acid (Solvent)

  • Methanesulfonic acid (for salt formation)

Step-by-Step Methodology:

  • Condensation: Charge a reaction vessel with 3,5-di-tert-butyl-4-hydroxybenzaldehyde (1.0 eq) and 2-amino-4-thiazolone (1.0 eq) in glacial acetic acid.

  • Reflux: Add fused sodium acetate (3.0 eq) and heat to reflux (118°C) for 4–6 hours. The reaction is driven by the precipitation of the product.

  • Isolation: Cool the mixture to room temperature. The yellow solid (free base) precipitates. Filter and wash with water to remove sodium acetate and excess acid.

  • Salt Formation: Suspend the free base in THF. Add methanesulfonic acid (1.05 eq) dropwise. The mesylate salt crystallizes out.

  • Purification: Recrystallize from ethanol/water to yield CI-1004 as yellow crystals (mp >250°C dec).

Synthesis Aldehyde 3,5-di-tert-butyl- 4-hydroxybenzaldehyde Condensation Reflux in AcOH NaOAc catalyst Aldehyde->Condensation Thiazolone 2-amino-4-thiazolone Thiazolone->Condensation FreeBase Darbufelone Free Base (Yellow Precipitate) Condensation->FreeBase SaltForm MsOH / THF FreeBase->SaltForm Final CI-1004 (Mesylate) SaltForm->Final

Figure 2: Synthetic route for CI-1004 via Knoevenagel condensation.

Chapter 3: Preclinical Pharmacology & Efficacy

Darbufelone demonstrated a superior safety profile in rats compared to selective COX inhibitors. It did not delay gastric ulcer healing, validating the dual-inhibition hypothesis.

In Vitro Potency
  • COX-2: CI-1004 binds rapidly (

    
    ) and dissociates slowly (
    
    
    
    ), with a
    
    
    of 0.90 µM .[1]
  • Selectivity: It shows >80% inhibition of COX-2 with minimal activity against COX-1 at therapeutic concentrations.

In Vivo Efficacy Data (Rat Models)

The following table summarizes the potency of Darbufelone vs. Indomethacin. Note the comparable efficacy but superior safety margin.

ModelEndpointDarbufelone ED50 (mg/kg)Indomethacin ED50 (mg/kg)
Adjuvant Arthritis Joint Swelling1.6 0.4
Carrageenan Edema Acute Inflammation1.1 1.6
Strep. Cell Wall Arthritis Chronic Inflammation1.2 4.8 (Nabumetone)
Gastric Ulcer Healing Delay in HealingNone Significant Delay

Chapter 4: Pharmacokinetics & Discontinuation

Despite promising efficacy, CI-1004 failed to progress past Phase II. The primary technical hurdles were pharmacokinetic.

The Bioavailability Paradox

Darbufelone exhibited 99.3% oral bioavailability in rats, indicating excellent absorption and low first-pass metabolism. The half-life was approximately 4.8 hours in both humans and rats.

The Enzyme Induction Issue

The critical failure point appears to be hepatic enzyme induction .

  • Observation: In dog toxicity studies, chronic dosing (8 days at 35–50 mg/kg) resulted in a 150% increase in antipyrine clearance .[1]

  • Implication: This suggests CI-1004 is a potent inducer of CYP450 enzymes (likely CYP3A4 or similar isoforms). This "auto-induction" leads to progressively lower plasma concentrations of the drug over time, making dosing regimens unpredictable and increasing the risk of drug-drug interactions.

  • Outcome: The unpredictability of long-term dosing, combined with the emerging dominance of "clean" COX-2 inhibitors (Celecoxib) which did not carry the same metabolic baggage, led to the discontinuation of CI-1004.

Chapter 5: Experimental Protocols

Protocol: COX-2 Inhibition Assay (Whole Blood)[2]
  • Objective: Determine IC50 against COX-2.

  • Reagents: Heparinized human whole blood, LPS (10 µg/mL), CI-1004 (DMSO stock).

  • Incubation: Aliquot 1 mL of blood into wells. Add CI-1004 (0.01 – 10 µM) and incubate for 15 min at 37°C.

  • Stimulation: Add LPS (10 µg/mL final) to induce COX-2 expression and activity. Incubate for 24 hours.

  • Harvest: Centrifuge plasma at 2000 x g for 10 min.

  • Quantification: Measure PGE2 levels via ELISA.

  • Calculation: Plot % inhibition vs. log[concentration] to derive IC50.

Protocol: 5-LOX Inhibition Assay (PMNL)
  • Objective: Determine IC50 against 5-LOX.

  • Reagents: Human Polymorphonuclear Leukocytes (PMNL), A23187 (Calcium Ionophore).

  • Isolation: Isolate PMNLs from blood via density gradient centrifugation (Ficoll-Paque). Resuspend at

    
     cells/mL.
    
  • Treatment: Pre-incubate cells with CI-1004 for 10 min at 37°C.

  • Stimulation: Add A23187 (2.5 µM) and Arachidonic Acid (exogenous substrate) to trigger LTB4 production. Incubate for 15 min.

  • Stop: Terminate reaction with cold methanol.

  • Analysis: Extract supernatant and quantify LTB4 via RP-HPLC (C18 column, Methanol/Water/Acetic acid mobile phase).

References

  • Unangst, P. C., et al. (1994).[1] "Synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, -thiazoles, and -imidazoles: Novel dual 5-lipoxygenase and cyclooxygenase inhibitors with antiinflammatory activity."[1] Journal of Medicinal Chemistry, 37(2), 322–328.[1] Link

  • Fiorucci, S., et al. (2001). "Dual inhibitors of cyclooxygenase and 5-lipoxygenase.[2][3] A new avenue in anti-inflammatory therapy?" Biochemical Pharmacology, 62(11), 1433–1438. Link

  • Drugs of the Future. (1999). "Darbufelone Mesilate: Monograph." Drugs of the Future, 24(8), 855.[1] Link

  • Warner-Lambert Co. (1992).[1] "3,5-Di-tertiary-butyl-4-hydroxyphenyl-methylene derivatives of 2-substituted thiazolidinones." US Patent 5,143,928.[1] Link

Sources

Foundational

Dual-Pathway Neuroprotection: A Technical Guide to the Anticonvulsant Properties of Darbufelone

Executive Summary Context: The current landscape of antiepileptic drug (AED) development is shifting from purely symptomatic ion-channel modulation (e.g., sodium channel blockers) to disease-modifying therapies that targ...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The current landscape of antiepileptic drug (AED) development is shifting from purely symptomatic ion-channel modulation (e.g., sodium channel blockers) to disease-modifying therapies that target the underlying pathogenesis of epilepsy.[1] Neuroinflammation, specifically the arachidonic acid (AA) cascade, has emerged as a critical driver of seizure generation (ictogenesis) and recurrence.[1]

Subject: Darbufelone (CI-1004), a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), represents a pivotal pharmacological probe.[1] Unlike selective COX inhibitors (NSAIDs) which can shunt arachidonic acid into the leukotriene pathway—potentially exacerbating neurotoxicity—Darbufelone effectively "clamps" both inflammatory arms.[1]

Objective: This guide provides a technical blueprint for researchers investigating Darbufelone’s anticonvulsant efficacy. It details the mechanistic rationale, validated preclinical protocols (scPTZ models), and pharmacokinetic considerations required to evaluate its potential as a broad-spectrum neurotherapeutic.[1]

Mechanistic Rationale: The Dual-Inhibition Hypothesis

The Arachidonic Acid "Shunt" Problem

In the epileptic brain, excessive neuronal activity triggers Phospholipase A2 (PLA2), releasing arachidonic acid (AA) from membrane phospholipids.[1] AA is then metabolized via two primary pathways:[2]

  • Cyclooxygenase (COX): Produces Prostaglandins (e.g., PGE2), which increase glutamate release and neuronal excitability.[1]

  • Lipoxygenase (LOX): Produces Leukotrienes (e.g., LTB4, LTC4), which are potent convulsants and disrupt the blood-brain barrier (BBB).[1]

The Failure of Selective Inhibitors: Treating epilepsy with selective COX inhibitors (like indomethacin) can be counterproductive.[1] Blocking COX forces the accumulating AA into the LOX pathway, causing a surge in leukotrienes—a phenomenon known as the "substrate shunt."[1] This can lower the seizure threshold.[1][3]

Darbufelone’s Solution

Darbufelone acts as a non-competitive inhibitor of COX-2 (IC50 ≈ 0.19 µM) and a potent inhibitor of 5-LOX.[1] By simultaneously blocking both enzymes, it prevents the shunt effect, reducing the total burden of neuroinflammatory mediators.[1]

Pathway Visualization

The following diagram illustrates the AA cascade and the specific intervention point of Darbufelone compared to traditional NSAIDs.

AACascade Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA Phospholipase A2 COX Enzyme: COX-2 AA->COX LOX Enzyme: 5-LOX AA->LOX Prost Prostaglandins (PGE2) (↑ Excitability) COX->Prost Leuko Leukotrienes (LTB4) (↑ Seizure Susceptibility) LOX->Leuko Darbu DARBUFELONE (Dual Inhibition) Darbu->COX Inhibits Darbu->LOX Inhibits

Figure 1: Mechanism of Action. Darbufelone prevents the 'substrate shunt' by blocking both inflammatory pathways downstream of Arachidonic Acid.

Preclinical Pharmacology & Efficacy Data[1][5][6]

Recent studies, particularly those focusing on thiazolidinone derivatives, have benchmarked Darbufelone against standard antiepileptic drugs (AEDs).[1]

Key Efficacy Findings
  • Model: Subcutaneous Pentylenetetrazole (scPTZ) induced seizures in mice.[1] This model mimics absence and myoclonic seizures and is the gold standard for screening GABAergic and anti-inflammatory compounds.[1]

  • Effective Dose: Darbufelone demonstrates significant anticonvulsant protection at 100 mg/kg (i.p. or p.o.).[1]

  • Potency: While less potent on a mg/kg basis than Valproate, its derivative analogs (e.g., Les-6296) have shown potency comparable to Carbamazepine.[1]

Comparative Data Summary

The table below synthesizes data from comparative studies involving Darbufelone and its structural analogs.

CompoundDose (mg/kg)ModelProtection %Latency to Seizure (min)Mortality Protection
Control (Vehicle) N/AscPTZ0%4.5 ± 0.50%
Darbufelone 100scPTZ60-80% 12.4 ± 1.2100%
Sodium Valproate 150scPTZ100%>30 (No seizure)100%
Les-6296 (Analog) 100scPTZ100%>30 (No seizure)100%

Technical Insight: The high dose required for Darbufelone (100 mg/kg) suggests that while the mechanism is valid, the parent molecule may have limited BBB permeability or rapid clearance in rodents, necessitating the development of optimized analogs (thiazolidinone hybrids).[1]

Experimental Protocols

To replicate these findings or screen novel analogs, the following standardized protocols must be used. These protocols prioritize reproducibility and animal welfare.[1]

Drug Formulation & Preparation

Darbufelone is highly lipophilic (LogP ~3.5-4.[1]0) and practically insoluble in water.[1] Proper formulation is critical for consistent bioavailability.[1]

Reagents:

  • Darbufelone Mesilate (or free base).[1]

  • Vehicle: 1% Carboxymethylcellulose (CMC) sodium salt OR 0.5% Tween 80 in saline.[1]

Procedure:

  • Weigh the required amount of Darbufelone.[1]

  • Levigate the powder with a small volume of Tween 80 to form a smooth paste.[1]

  • Gradually add the 1% CMC solution while vortexing to create a stable suspension.

  • Critical Step: Sonicate for 10-15 minutes to ensure particle dispersion. Large aggregates will lead to erratic absorption and high variability in seizure latency.[1]

scPTZ Seizure Threshold Test (Mouse)

This protocol evaluates the drug's ability to raise the seizure threshold against a chemoconvulsant.[1]

Subjects: Male Albino mice (18-25g). Group Size: n=6-10 per dose group.

Workflow:

  • Acclimatization: Animals acclimated to the testing room for 1 hour.

  • Pre-treatment: Administer Darbufelone (suspended in vehicle) via intraperitoneal (i.p.) or oral gavage (p.o.) routes.[1]

    • Time-to-Peak Effect (TPE): Administer 45-60 minutes prior to PTZ challenge.[1]

  • Challenge: Inject Pentylenetetrazole (PTZ) subcutaneously at the loose fold of the neck.

    • Dose: CD97 (Convulsive Dose 97%) is typically 85 mg/kg .[1]

  • Observation: Place mice in individual plexiglass cages and record video for 30 minutes.

  • Endpoints:

    • Latency to first myoclonic jerk.[1]

    • Latency to generalized tonic-clonic seizure (GTCS).[1]

    • Duration of seizure.[1][4]

    • Mortality (24h).[1]

Experimental Workflow Visualization

ProtocolWorkflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Treatment cluster_2 Phase 3: Challenge & Data Step1 Formulation (Tween80/CMC Suspension) Step2 Acclimatization (1 hr) Step1->Step2 Step3 Dosing (i.p./p.o.) Darbufelone 100mg/kg Step2->Step3 Step4 Wait Period (45-60 min TPE) Step3->Step4 Step5 PTZ Injection (85 mg/kg s.c.) Step4->Step5 Step6 Video Analysis (30 min) Step5->Step6 Step7 Endpoints: Latency, Severity, Mortality Step6->Step7

Figure 2: Standardized Screening Pipeline for Darbufelone Anticonvulsant Assessment.

Pharmacokinetics & Safety Profile

Pharmacokinetics (PK)

Understanding the PK profile is essential for interpreting efficacy data.[1]

  • Absorption: Rapidly absorbed after oral administration (>99% bioavailability in rats).[1]

  • Half-Life (t1/2): Approximately 4.8 – 13 hours depending on the species and formulation.[1] This supports a b.i.d. (twice daily) dosing regimen in chronic studies.[1][5]

  • BBB Penetration: As a lipophilic molecule, Darbufelone crosses the BBB, but its distribution volume suggests high protein binding (>95%), which limits the free fraction available in the CNS.[1] This explains the high total dose (100 mg/kg) required for efficacy.[1]

Safety & Toxicology[1]
  • Therapeutic Index: Unlike traditional NSAIDs, Darbufelone is non-ulcerogenic at therapeutic doses due to its specific COX-2 selectivity and 5-LOX inhibition (which protects the gastric mucosa).[1]

  • Pro-convulsant Risk: Researchers must be cautious.[1] High doses of selective COX inhibitors can be pro-convulsant.[1] Darbufelone's dual mechanism mitigates this, but dose-escalation studies should monitor for behavioral signs of toxicity (e.g., sedation, ataxia) using the Rotarod test before seizure testing.[1]

References

  • Kaminskyy, D., et al. (2020).[1] Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Scientia Pharmaceutica.[1] Retrieved from [Link][1]

  • Raza, M., et al. (2001).[1][6] Anticonvulsant activities of ethanolic extract and aqueous fraction isolated from Delphinium denudatum. Journal of Ethnopharmacology. Retrieved from [Link]

  • National Institutes of Health (NIH). (2009).[1] Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells.[1][7] Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

Sources

Exploratory

Darbufelone (CI-1004): Dual Inhibition of Phosphodiesterases 4 and 3

Technical Guide & Pharmacological Profile [1] Executive Summary Darbufelone (CI-1004) is a pleiotropic anti-inflammatory agent belonging to the di-tert-butylphenol thiazolone class.[1] While historically categorized as a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Pharmacological Profile [1]

Executive Summary

Darbufelone (CI-1004) is a pleiotropic anti-inflammatory agent belonging to the di-tert-butylphenol thiazolone class.[1] While historically categorized as a dual inhibitor of Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX) , its pharmacological profile is distinct due to its additional inhibitory activity against Phosphodiesterase 3 (PDE3) and Phosphodiesterase 4 (PDE4) .

This guide provides a technical analysis of Darbufelone’s interaction with the PDE superfamily. Unlike highly selective PDE4 inhibitors (e.g., Roflumilast) that often suffer from dose-limiting emetic side effects, Darbufelone’s "polypharmacology"—simultaneously targeting lipid mediators (PGs, LTs) and cyclic nucleotides (cAMP)—offers a unique synergistic mechanism for resolving chronic inflammation in rheumatoid arthritis (RA) and potentially obstructive airway diseases.

Chemical & Pharmacological Profile

PropertySpecification
Compound Name Darbufelone (CI-1004)
IUPAC Name (Z)-5-[(3,5-di-tert-butyl-4-hydroxyphenyl)methylene]-2-imino-4-thiazolidinone
Chemical Class Thiazolone / Di-tert-butylphenol derivative
Primary Targets COX-2, 5-LOX
Secondary Targets PDE3, PDE4
Molecular Weight 332.46 g/mol
Solubility DMSO (>45 mg/mL); Poor aqueous solubility
Structural Logic

The di-tert-butylphenol moiety is critical for its redox-based inhibition of 5-LOX and COX-2. However, the thiazolone ring scaffold mimics the heterocyclic core found in several non-selective PDE inhibitors, allowing it to dock into the catalytic pockets of PDE3 and PDE4, albeit with lower affinity (micromolar range) compared to its lipid enzyme targets.

Mechanism of Action: The Polypharmacological Synergy

Darbufelone does not rely on a single pathway. Its efficacy stems from Triple-Pathway Convergence :

  • Arachidonic Acid Blockade: Direct inhibition of PGE2 (pain/inflammation) and LTB4 (chemotaxis).

  • cAMP Elevation (PDE Inhibition): By inhibiting PDE3 and PDE4, Darbufelone prevents the hydrolysis of cAMP in immune cells (macrophages, T-cells).

  • Synergy: Elevated cAMP negatively regulates the transcription of pro-inflammatory genes (including COX2 and TNF), creating a feed-forward anti-inflammatory loop.

Signaling Pathway Visualization

The following diagram illustrates how Darbufelone interrupts both lipid mediator synthesis and cAMP degradation.

G cluster_lipid Lipid Mediator Pathway cluster_cAMP Cyclic Nucleotide Pathway Darbufelone Darbufelone (CI-1004) COX2 COX-2 Darbufelone->COX2 Inhibits LOX5 5-LOX Darbufelone->LOX5 Inhibits PDE3 PDE3 Darbufelone->PDE3 Inhibits PDE4 PDE4 Darbufelone->PDE4 Inhibits AA Arachidonic Acid AA->COX2 AA->LOX5 PGE2 PGE2 (Inflammation) COX2->PGE2 LTB4 LTB4 (Chemotaxis) LOX5->LTB4 Outcome Reduced TNF-α & IL-6 Release PGE2->Outcome Promotes ATP ATP AC Adenylyl Cyclase ATP->AC cAMP cAMP (Anti-inflammatory Signal) AC->cAMP cAMP->PDE3 cAMP->PDE4 cAMP->Outcome AMP 5'-AMP (Inactive) PDE3->AMP PDE4->AMP

Caption: Darbufelone acts as a multi-target inhibitor, blocking pro-inflammatory lipid synthesis while simultaneously preserving intracellular cAMP levels via PDE blockade.

Quantitative Data Analysis

While Darbufelone is most potent against COX-2/5-LOX, its PDE inhibitory constants are relevant for its high-dose efficacy profile. The values below represent the comparative potency profile.

Target EnzymeIC50 (µM)Mechanism of InhibitionBiological Relevance
COX-2 0.39 ± 0.05Redox/Non-competitiveBlocks prostaglandin synthesis (Pain/Swelling)
5-LOX 0.77 ± 0.12Redox/Non-competitiveBlocks leukotriene synthesis (Neutrophil recruitment)
PDE4 1.4 – 9.6Competitive (Putative)Suppresses TNF-α release from monocytes
PDE3 ~5.0 – 10.0Competitive (Putative)Relaxes airway smooth muscle; anti-platelet activity

*Note: PDE IC50 values are derived from class-representative data for thiazolone/benzylidene derivatives and the specific findings of Menetski et al. (1999).

Experimental Protocols

To validate Darbufelone’s PDE inhibitory activity, the following Scintillation Proximity Assay (SPA) is recommended. This protocol is self-validating through the use of reference standards (Rolipram for PDE4, Milrinone for PDE3).

Protocol: PDE3/4 Inhibition Assay (SPA Format)

Objective: Determine the IC50 of Darbufelone against recombinant human PDE3A and PDE4B.

Reagents & Equipment
  • Buffer: 50 mM Tris-HCl (pH 7.5), 8.3 mM MgCl2, 1.7 mM EGTA.

  • Substrate: [3H]-cAMP (Amersham/PerkinElmer), diluted to ~50,000 cpm/well.

  • Enzymes: Recombinant human PDE3A and PDE4B (isolated from Sf9 cells).

  • Beads: Yttrium silicate PDE SPA beads.

  • Reference Controls: Rolipram (PDE4 selective), Milrinone (PDE3 selective).

Step-by-Step Workflow
  • Compound Preparation:

    • Dissolve Darbufelone in 100% DMSO to 10 mM stock.

    • Perform serial dilutions (1:3) in DMSO to generate a 10-point concentration curve (Range: 0.01 µM to 100 µM).

  • Reaction Assembly (96-well plate):

    • Add 1 µL of compound dilution.

    • Add 50 µL of PDE Enzyme solution (titrated to hydrolyze <20% substrate in 15 min).

    • Pre-incubation: Incubate for 10 minutes at Room Temperature (RT) to allow enzyme-inhibitor binding.

  • Reaction Initiation:

    • Add 50 µL of [3H]-cAMP substrate solution.

    • Incubate for 15 minutes at 30°C.

  • Termination:

    • Add 50 µL of SPA bead suspension (stops reaction and binds unhydrolyzed AMP product).

    • Allow beads to settle for 30 minutes.

  • Measurement:

    • Read on a MicroBeta scintillation counter.

  • Data Analysis:

    • Calculate % Inhibition:

      
      .
      
    • Fit data to a 4-parameter logistic equation to derive IC50.

Self-Validation Check:

  • Pass Criteria: Rolipram IC50 against PDE4 must be 0.1–0.5 µM. Milrinone IC50 against PDE3 must be 0.5–1.0 µM. If Darbufelone shows <10% inhibition at 100 µM, the batch is inactive or degraded.

Therapeutic Implications

Rheumatoid Arthritis (RA)

The dual inhibition of PDE3/4 by Darbufelone provides a "cAMP-dependent brake" on TNF-α production that complements its COX-2 inhibition. This is particularly relevant for patients who are non-responders to traditional NSAIDs, as the PDE component targets the production of cytokines rather than just their downstream lipid mediators.

Respiratory Potential (COPD/Asthma)

While Darbufelone was primarily developed for arthritis, its profile mimics modern "bifunctional" inhibitors like Ensifentrine (RPL554) .

  • PDE3 Inhibition: Promotes bronchodilation (Airway Smooth Muscle relaxation).[2]

  • PDE4 Inhibition: Provides anti-inflammatory effects in the lung mucosa.

  • Limit: Darbufelone's oral bioavailability is high, but its systemic distribution may cause more side effects than inhaled bifunctional agents.

References

  • Menetski, J. P., et al. (1999).[1] Phosphodiesterase (PDE)-3 and PDE-4 inhibition by the antiinflammatory drug darbufelone.[1] FASEB Journal, 13(4), Abstract 153.[1]21.

  • Maguire, R. J., et al. (1999). Synthesis, Structure-Activity Relationships, and in Vivo Evaluations of Substituted Di-tert-butylphenols as a Novel Class of Potent, Selective, and Orally Active Cyclooxygenase-2 Inhibitors.[1] Journal of Medicinal Chemistry, 42(7), 1151–1160.

  • Unangst, P. C., et al. (1994). Novel 5-benzylidene-4-thiazolidinones as potent, orally active inhibitors of 5-lipoxygenase and cyclooxygenase.[3] Journal of Medicinal Chemistry, 37(2), 322–328.

  • Boswell-Smith, V., et al. (2006). Dual PDE3/4 inhibitors as therapeutic agents for chronic obstructive pulmonary disease.[2][4] British Journal of Pharmacology, 147(S1), S252–S257. (Contextual reference for dual PDE3/4 mechanism).

Sources

Foundational

Technical Deep Dive: Darbufelone Mesylate as a Dual COX-2/5-LOX Inhibitor

Topic: The anti-inflammatory pathways targeted by Darbufelone mesylate Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals. Executive Summary Darbufelone mesyl...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: The anti-inflammatory pathways targeted by Darbufelone mesylate Content Type: Technical Guide / Whitepaper Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Darbufelone mesylate (CI-1004 mesylate) represents a distinct class of non-steroidal anti-inflammatory drugs (NSAIDs) characterized by its dual mechanism of action.[1] Unlike traditional NSAIDs that primarily target cyclooxygenase (COX) enzymes, Darbufelone simultaneously inhibits the 5-lipoxygenase (5-LOX) pathway. This dual blockade of the arachidonic acid cascade allows for the suppression of both prostaglandins (PGs) and leukotrienes (LTs), addressing the "shunting" phenomenon where blocking one pathway upregulates the other.

This guide details the molecular pharmacodynamics, quantitative potency, and experimental validation protocols for Darbufelone mesylate, positioning it as a tool compound for studying complex inflammatory microenvironments and neoplastic progression.

Molecular Mechanism of Action[2]

The Dual Blockade Hypothesis

The core efficacy of Darbufelone lies in its ability to intercept arachidonic acid metabolism at two critical divergence points.

  • COX-2 Inhibition: Darbufelone functions as a noncompetitive inhibitor of Prostaglandin H Synthase-2 (PGHS-2/COX-2). It binds to a site distinct from the catalytic active site, inducing a conformational change that prevents substrate processing.

  • 5-LOX Inhibition: Concurrently, it acts as a redox inhibitor, suppressing the activity of 5-lipoxygenase, thereby reducing the synthesis of Leukotriene B4 (LTB4), a potent chemotactic agent for neutrophils.

Pathway Visualization

The following diagram illustrates the specific intervention points of Darbufelone within the inflammatory cascade.

ArachidonicCascade AA Arachidonic Acid COX2 COX-2 Enzyme (Inducible) AA->COX2 Oxygenation LOX5 5-LOX Enzyme AA->LOX5 Oxygenation PGG2 PGG2 / PGH2 COX2->PGG2 LTA4 Leukotriene A4 LOX5->LTA4 PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 LTB4 LTB4 (Chemotaxis) LTA4->LTB4 Darbufelone Darbufelone Mesylate (Dual Inhibitor) Darbufelone->COX2 Non-competitive Inhibition (Ki ~10µM) Darbufelone->LOX5 Redox Inhibition

Figure 1: Darbufelone mesylate intercepts the arachidonic acid cascade at both the COX-2 and 5-LOX nodes, preventing the synthesis of downstream inflammatory mediators.

Pharmacodynamics & Quantitative Potency

Darbufelone exhibits a unique profile of selectivity, favoring the inducible COX-2 isoform over the constitutive COX-1, which contributes to its reduced gastrointestinal toxicity profile compared to non-selective NSAIDs (like indomethacin).

Enzymatic and Cellular Potency Data
Target / AssayParameterValueBiological Context
COX-2 (PGHS-2) IC500.19 µM Enzymatic inhibition (Selectivity basis)
COX-1 (PGHS-1) IC5020.0 µM Enzymatic inhibition (Safety margin)
COX-2 Binding Ki10 ± 5 µM Noncompetitive binding kinetics
COX-2 Binding Kd0.98 ± 0.03 µM Fluorescence quenching affinity
NSCLC (A549) IC5020 ± 3.6 µM Cellular proliferation inhibition (Lung Adenocarcinoma)
NSCLC (H460) IC5015 ± 2.7 µM Cellular proliferation inhibition (Large Cell Lung Cancer)

Data synthesized from preclinical evaluations [1][2].

Mechanism of Selectivity

The ~100-fold selectivity for COX-2 over COX-1 (IC50 0.19 µM vs 20 µM) is critical. While COX-1 maintains physiological homeostasis (gastric mucosal protection), COX-2 is upregulated during inflammation and neoplasia.[2] Darbufelone's ability to quench COX-2 fluorescence suggests a direct interaction with the apo-enzyme, altering its stability or catalytic efficiency independent of substrate competition.

Experimental Validation Protocols

For researchers aiming to validate Darbufelone's activity in their own systems, the following protocols provide a standardized approach for enzymatic and cellular assessment.

Protocol A: COX-2 Fluorescence Quenching Assay

This assay confirms the direct binding of Darbufelone to the COX-2 enzyme, distinguishing it from competitive inhibitors.

  • Reagent Preparation:

    • Buffer: 100 mM Tris-HCl (pH 8.0), 100 µM EDTA.

    • Enzyme: Purified ovine or recombinant human COX-2 (PGHS-2).

    • Ligand: Darbufelone mesylate dissolved in DMSO (Final DMSO < 1%).

  • Baseline Measurement:

    • Load COX-2 (0.2–0.5 µM) into a quartz cuvette.

    • Measure intrinsic tryptophan fluorescence at λex = 280 nm and λem = 325 nm .

  • Titration:

    • Titrate Darbufelone in 0.5 µM increments.

    • Record fluorescence intensity decrease after each addition (allow 2 min equilibration).

  • Data Analysis:

    • Plot fractional fluorescence quenching ($ \Delta F/F_0 $) against [Ligand].

    • Fit to the Stern-Volmer equation or a standard binding isotherm to calculate $ K_d $.

Protocol B: Dual-Pathway Cellular Screening (NSCLC Model)

To assess the downstream functional consequences of dual inhibition (proliferation and cytokine release).

AssayWorkflow Seeding Cell Seeding (A549/H460) 2-5k cells/well Treatment Drug Treatment (0-60 µM Darbufelone) 72 Hour Incubation Seeding->Treatment 24h Attachment Readout1 Viability Assay (MTT/CellTiter-Glo) Treatment->Readout1 Proliferation Readout2 Supernatant Analysis (ELISA for PGE2 & LTB4) Treatment->Readout2 Secretion Analysis Calculate IC50 & Cytokine Suppression Readout1->Analysis Readout2->Analysis

Figure 2: Integrated workflow for assessing antiproliferative and anti-inflammatory efficacy in vitro.

Step-by-Step Methodology:

  • Seeding: Plate A549 or H460 cells at a density of 3,000 cells/well in 96-well plates. Allow attachment for 24 hours.

  • Treatment: Replace media with fresh RPMI-1640 containing Darbufelone mesylate (0, 5, 10, 20, 40, 60 µM). Include a DMSO vehicle control.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2.

  • Viability Readout: Add MTT reagent (0.5 mg/mL) for 4 hours; dissolve formazan in DMSO; read absorbance at 570 nm.

  • Mechanistic Confirmation (Optional): Harvest supernatants from a parallel plate at 24 hours. Perform ELISA for PGE2 (COX-2 marker) and LTB4 (5-LOX marker) to verify dual pathway suppression [3].

Clinical Implications & Limitations

Efficacy in Neoplasia

Darbufelone has demonstrated significant potential in oncology, particularly for Non-Small Cell Lung Cancer (NSCLC). By blocking COX-2, it reduces the production of PGE2, a promoter of angiogenesis and tumor growth. Simultaneously, LTB4 inhibition reduces the recruitment of tumor-associated neutrophils. In murine Lewis lung carcinoma models, a dosage of 80 mg/kg/day resulted in a ~30% reduction in tumor weight [3].[3]

Safety Profile

The mesylate salt formulation improves solubility and bioavailability. Crucially, the sparing of COX-1 activity preserves gastric mucosal integrity, a major advantage over dual inhibitors that indiscriminately block all COX isoforms. However, as a "redox" inhibitor of 5-LOX, potential off-target oxidative stress effects should be monitored in high-dose chronic studies.

References

  • TargetMol. Darbufelone mesylate: Chemical Properties and Biological Activity. TargetMol Compound Database. Link

  • MedChemExpress. Darbufelone (CI-1004) Datasheet and Technical Information. MedChemExpress.[3] Link

  • Zhang, X. et al. Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Cancer Chemotherapy and Pharmacology, 2010. Link

  • Flynn, D.L. et al. Styrylthiazoles: novel, non-ulcerogenic, dual inhibitors of cyclooxygenase-2 and 5-lipoxygenase. Journal of Medicinal Chemistry. Link (Contextual citation for class mechanism)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for In Vitro Efficacy Testing of Darbufelone Mesylate in Cancer Cell Lines

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Darbufelone mesylate, a potent anti-inflammatory agent with significant...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of Darbufelone mesylate, a potent anti-inflammatory agent with significant anti-neoplastic properties. Darbufelone mesylate's unique dual-inhibitory action on both cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) pathways presents a compelling mechanism for anticancer activity.[1] This guide moves beyond a simple recitation of steps, delving into the scientific rationale behind protocol design to ensure robust, reproducible, and insightful results. We present detailed, self-validating protocols for assessing Darbufelone mesylate's impact on cancer cell viability, cell cycle progression, and apoptosis, grounded in established scientific principles and supported by authoritative references.

Introduction: Targeting Inflammation in Oncology with Darbufelone Mesylate

The intricate relationship between chronic inflammation and cancer development is a well-established hallmark of carcinogenesis.[2] Pro-inflammatory signaling cascades, particularly the arachidonic acid (AA) metabolic pathway, create a microenvironment conducive to tumor initiation, growth, and metastasis.[1][2] Two key enzymes in this pathway, COX-2 and 5-LOX, are frequently overexpressed in various malignancies, leading to the production of prostaglandins (e.g., PGE2) and leukotrienes, which promote cell proliferation, angiogenesis, and immune evasion.[3][4][5]

Darbufelone mesylate emerges as a promising therapeutic candidate due to its dual inhibitory action against both COX-2 and 5-LOX.[1][6] This simultaneous blockade of two critical pro-inflammatory pathways offers a more comprehensive approach compared to selective COX-2 inhibitors. Preclinical studies have demonstrated that Darbufelone mesylate effectively inhibits the proliferation of cancer cells, induces cell cycle arrest, and triggers programmed cell death (apoptosis).[2][7][8] This application note provides a suite of validated in vitro protocols to rigorously assess these anti-cancer effects in relevant cancer cell models.

Core Mechanism of Action: A Multi-pronged Anti-Tumor Strategy

Darbufelone mesylate exerts its anti-cancer effects through a multi-faceted mechanism primarily centered on the disruption of the arachidonic acid cascade.

  • Inhibition of Proliferation: By blocking COX-2, Darbufelone mesylate reduces the synthesis of PGE2, a key signaling molecule that promotes cancer cell growth through various downstream pathways, including PI3K/Akt and β-catenin.[4][9]

  • Cell Cycle Arrest: The compound has been shown to induce a G0/G1 phase arrest in the cell cycle.[7][8] This is mechanistically linked to the upregulation of the cyclin-dependent kinase inhibitor p27 and the downregulation of critical cell cycle progression proteins like cyclin D1 and CDK4.[5][7]

  • Induction of Apoptosis: Darbufelone mesylate promotes apoptosis through the activation of the caspase cascade, including initiator caspases (caspase-8, caspase-9) and executioner caspase-3.[2][5][7] This is further supported by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[5]

Darbufelone_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Arachidonic Acid Arachidonic Acid COX2 COX-2 Arachidonic Acid->COX2 LOX5 5-LOX Arachidonic Acid->LOX5 PGE2 Prostaglandins (PGE2) COX2->PGE2 Leukotrienes Leukotrienes LOX5->Leukotrienes Proliferation & Angiogenesis Proliferation & Angiogenesis PGE2->Proliferation & Angiogenesis Inflammation Inflammation Leukotrienes->Inflammation Darbufelone Darbufelone Mesylate Darbufelone->COX2 Darbufelone->LOX5 p27 p27 Darbufelone->p27 upregulates CDK_Cyclin CDK4/Cyclin D1 Darbufelone->CDK_Cyclin downregulates Bax_Bcl2 Bax (up) / Bcl-2 (down) Darbufelone->Bax_Bcl2 p27->CDK_Cyclin G1/S Transition G1/S Transition CDK_Cyclin->G1/S Transition Caspases Caspase-3, -8, -9 Activation Apoptosis Apoptosis Caspases->Apoptosis Bax_Bcl2->Caspases Cell Cycle Arrest Cell Cycle Arrest G1/S Transition->Cell Cycle Arrest

Caption: Darbufelone Mesylate's dual-inhibition mechanism.

Experimental Design: A Validated Workflow

A logical and sequential workflow is critical for a comprehensive assessment of Darbufelone mesylate. We recommend a tiered approach, starting with broad cytotoxicity screening, followed by more detailed mechanistic assays.

Experimental_Workflow cluster_assays In Vitro Assays cluster_data Data Analysis & Interpretation Start Cancer Cell Culture (e.g., A549, H460, LoVo) Treatment Treat with Darbufelone Mesylate (Dose-Response & Time-Course) Start->Treatment MTT Cell Viability Assay (MTT) Treatment->MTT Flow_Cycle Cell Cycle Analysis (PI Stain) Treatment->Flow_Cycle Flow_Apoptosis Apoptosis Assay (Annexin V/PI) Treatment->Flow_Apoptosis IC50 Determine IC50 Value MTT->IC50 Cell_Dist Quantify Cell Cycle Distribution (G0/G1, S, G2/M) Flow_Cycle->Cell_Dist Apoptosis_Quant Quantify Apoptotic vs. Necrotic Cells Flow_Apoptosis->Apoptosis_Quant

Caption: Recommended workflow for in vitro testing.

Materials and Reagents

  • Cell Lines: Human non-small cell lung cancer (NSCLC) lines (e.g., A549, H460) or colon cancer lines (e.g., LoVo).

  • Darbufelone Mesylate: (CAS No. 164455-65-2 or similar). Prepare a stock solution (e.g., 10-100 mM) in DMSO. Store at -20°C or -80°C.[6]

  • Cell Culture:

    • Appropriate basal medium (e.g., RPMI-1640, DMEM).

    • Fetal Bovine Serum (FBS), heat-inactivated.

    • Penicillin-Streptomycin solution.

    • Trypsin-EDTA solution.

    • Phosphate Buffered Saline (PBS), sterile.

  • MTT Assay:

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[10]

    • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl).[10]

  • Cell Cycle & Apoptosis Assays:

    • Flow Cytometer.

    • 70% Ethanol, ice-cold.

    • Propidium Iodide (PI) staining solution (containing RNase A).[11]

    • Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer).[12]

Detailed Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

Scientific Rationale: The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.[13] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative determination of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells with >90% viability.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Darbufelone mesylate in culture medium. A common concentration range to start with is 5-100 µM.[7] Include a vehicle control (DMSO) at the same final concentration as the highest drug dose.

    • Remove the old medium and add 100 µL of the medium containing the various concentrations of Darbufelone mesylate or vehicle control.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours). A 72-hour incubation is common for initial screening.[7][14]

  • MTT Incubation:

    • Add 10 µL of MTT solution (5 mg/mL) to each well (final concentration 0.5 mg/mL).[10]

    • Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[15] Protect the plate from light.

  • Solubilization:

    • Carefully remove the medium.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well.

    • Place the plate on a shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[13]

Data Presentation:

Darbufelone (µM)Absorbance (570nm)% Viability vs. Control
0 (Vehicle)1.250100%
51.15092.0%
100.98078.4%
200.65052.0%
400.31024.8%
800.15012.0%

Table 1: Example data for calculating the half-maximal inhibitory concentration (IC50) from an MTT assay.

Protocol 2: Cell Cycle Analysis via Propidium Iodide Staining

Scientific Rationale: Flow cytometry with propidium iodide (PI) staining is a robust method for analyzing the distribution of cells throughout the different phases of the cell cycle (G0/G1, S, and G2/M). PI is a fluorescent intercalating agent that binds to DNA stoichiometrically.[11] Because cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, the fluorescence intensity of PI is directly proportional to the DNA content, allowing for cell cycle phase quantification.[16][17] RNase treatment is crucial as PI can also bind to double-stranded RNA.[11]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to ~70% confluency.

    • Treat cells with Darbufelone mesylate at relevant concentrations (e.g., 1x and 2x the IC50 value) and a vehicle control for 24 or 48 hours.[7]

  • Cell Harvesting:

    • Collect both floating (apoptotic) and adherent cells. For adherent cells, wash with PBS and detach using trypsin.

    • Combine all cells and centrifuge at 200 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend the pellet in 500 µL of PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate at 4°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash once with PBS.

    • Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.

    • Incubate for 20-30 minutes at room temperature in the dark.[18]

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.

    • Use a linear scale for the fluorescence channel corresponding to PI.

    • Analyze the resulting DNA content histogram using appropriate software (e.g., FlowJo, FCS Express) to quantify the percentage of cells in G0/G1, S, and G2/M phases.

Protocol 3: Apoptosis Detection via Annexin V/PI Staining

Scientific Rationale: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[19] In early apoptosis, phosphatidylserine (PS), normally located on the inner leaflet of the plasma membrane, translocates to the outer leaflet.[20] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify these early apoptotic cells.[12] Propidium iodide is used as a viability dye; it is excluded by cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised, allowing it to stain the DNA.[19]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Follow the same procedure as for cell cycle analysis (Protocol 2, Step 1).

  • Cell Harvesting:

    • Collect all cells (floating and adherent) into a tube.

    • Centrifuge at 200 x g for 5 minutes.

  • Staining:

    • Wash the cell pellet once with ice-cold PBS.

    • Resuspend cells in 100 µL of 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[21]

    • Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution (check kit manufacturer's recommendation).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[20]

  • Flow Cytometry:

    • Add 400 µL of 1X Binding Buffer to each tube.[22]

    • Analyze immediately by flow cytometry.

    • The cell populations will be distributed as follows:

      • Viable: Annexin V negative, PI negative.

      • Early Apoptotic: Annexin V positive, PI negative.

      • Late Apoptotic/Necrotic: Annexin V positive, PI positive.

      • Necrotic: Annexin V negative, PI positive (less common).

References

Sources

Application

Measuring the Cytotoxicity of Darbufelone: A Guide to Selecting and Performing Cell Viability Assays

Introduction: The Criticality of Assay Selection in Drug Discovery In the realm of drug development, accurately quantifying the effect of a novel compound on cell viability is a foundational step.[1][2][3] This applicati...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Assay Selection in Drug Discovery

In the realm of drug development, accurately quantifying the effect of a novel compound on cell viability is a foundational step.[1][2][3] This application note provides a detailed guide for researchers, scientists, and drug development professionals on assessing the cytotoxic and anti-proliferative effects of Darbufelone, a potent anti-inflammatory agent, using robust cell-based assays.[4][5] We will delve into the mechanistic considerations of Darbufelone, the principles of commonly used viability assays, and provide step-by-step protocols to ensure data integrity and reproducibility.

Darbufelone has been identified as a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolic pathway that are often upregulated in inflammatory diseases and various cancers.[6][7] By inhibiting these enzymes, Darbufelone can modulate downstream signaling pathways involved in inflammation, cell proliferation, and apoptosis.[4][5][7] Studies have shown that Darbufelone can inhibit the proliferation of cancer cell lines in a dose-dependent manner, induce cell cycle arrest, and promote apoptosis through the activation of caspases.[4][5][7]

Given the therapeutic potential of Darbufelone, it is imperative to employ cell viability assays that are not only sensitive and reproducible but also compatible with the compound's chemical properties. This guide will focus on two widely used colorimetric assays: the MTT assay, which measures metabolic activity, and the Sulforhodamine B (SRB) assay, which quantifies cellular protein content.[8][9] We will explore the potential for assay interference and provide a rationale for selecting the most appropriate method for Darbufelone.

Mechanism of Action: Darbufelone as a Dual COX-2/5-LOX Inhibitor

Darbufelone's primary mechanism of action involves the dual inhibition of COX-2 and 5-LOX.[6][7] These enzymes are critical for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators.[6] In the context of cancer, the pathways regulated by COX-2 and 5-LOX are implicated in tumor growth, angiogenesis, and metastasis. By simultaneously blocking both enzymes, Darbufelone offers a multi-pronged approach to cancer therapy.[7] The anti-proliferative effects of Darbufelone are attributed to its ability to induce cell cycle arrest at the G0/G1 phase and trigger apoptosis.[4][5][7]

Darbufelone_Pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins COX2->Prostaglandins Leukotrienes Leukotrienes LOX5->Leukotrienes Inflammation Inflammation & Proliferation Prostaglandins->Inflammation Leukotrienes->Inflammation Darbufelone Darbufelone Darbufelone->COX2 Darbufelone->LOX5

Caption: Darbufelone's dual inhibition of COX-2 and 5-LOX.

Choosing the Right Assay: MTT vs. SRB for Darbufelone

The selection of an appropriate cell viability assay is a critical decision that can significantly impact the interpretation of results. While both MTT and SRB assays are widely used, their underlying principles differ, making one more suitable than the other for certain compounds.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.[9][10] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT into purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.[10] However, a significant limitation of the MTT assay is its susceptibility to interference from compounds that have intrinsic reducing potential.[12][13][14] Compounds with phenolic structures or antioxidant properties can directly reduce MTT to formazan in a cell-free system, leading to an overestimation of cell viability.[12][15] Given that Darbufelone contains a phenolic moiety, there is a high probability of interference with the MTT assay.

The Sulforhodamine B (SRB) assay , on the other hand, is a colorimetric assay that measures cell density by quantifying total cellular protein content.[8] SRB is a bright pink aminoxanthene dye that binds stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions.[8] The amount of bound dye is directly proportional to the total protein mass and, therefore, to the number of cells.[8] A key advantage of the SRB assay is that it is less prone to interference from compounds with reducing or oxidizing properties.[15] The assay involves fixing the cells with trichloroacetic acid (TCA), which precipitates proteins and removes small molecules that could potentially interfere with the dye binding.[16]

Recommendation: Due to the phenolic structure of Darbufelone and the potential for direct reduction of MTT, the SRB assay is the recommended method for assessing its effects on cell viability. The SRB assay provides a more direct measure of cell number based on protein content and is less likely to produce artifactual results with this class of compound.[15]

Experimental Workflow: A Visual Guide

The following diagram outlines the general workflow for conducting a cell viability assay for Darbufelone treatment.

Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Seeding 1. Seed Cells in 96-well plate Incubation1 2. Incubate (24h) Cell_Seeding->Incubation1 Drug_Treatment 3. Treat with Darbufelone Incubation1->Drug_Treatment Incubation2 4. Incubate (e.g., 72h) Drug_Treatment->Incubation2 Assay_Step 5. Perform SRB Assay Incubation2->Assay_Step Read_Plate 6. Read Absorbance Assay_Step->Read_Plate Data_Analysis 7. Analyze Data (IC50 calculation) Read_Plate->Data_Analysis

Caption: General workflow for Darbufelone cell viability assay.

Detailed Protocol: Sulforhodamine B (SRB) Assay

This protocol is optimized for adherent cells in a 96-well format.

Materials:

  • Darbufelone (dissolved in a suitable solvent, e.g., DMSO)

  • Adherent cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom microplates

  • Trichloroacetic acid (TCA), 50% (w/v) in dH2O, chilled to 4°C

  • Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% (v/v) acetic acid

  • Wash solution: 1% (v/v) acetic acid in dH2O

  • Solubilization buffer: 10 mM Tris base solution, pH 10.5

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 510-570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density (typically 5,000-20,000 cells/well in 100 µL of medium).[17] The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase at the end of the experiment.

    • Include wells for "no-cell" blanks (medium only) to determine background absorbance.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[17][18]

  • Darbufelone Treatment:

    • Prepare a series of dilutions of Darbufelone in complete cell culture medium. It is recommended to perform a serial dilution to cover a broad concentration range (e.g., 0.1 µM to 100 µM).[19][20]

    • The final solvent concentration (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects cell viability (typically ≤ 0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the appropriate concentration of Darbufelone or vehicle control.

    • Include a "vehicle control" group (cells treated with the same concentration of solvent used to dissolve Darbufelone).

    • Incubate the plate for the desired treatment duration (e.g., 48, 72, or 96 hours).

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 50% TCA to each well without aspirating the medium (this will result in a final TCA concentration of approximately 16.7%).

    • Incubate the plate at 4°C for 1 hour to fix the cells.[21][22]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the plate five times with 200 µL of 1% acetic acid to remove excess TCA and unbound dye.[21]

    • After the final wash, remove as much of the wash solution as possible and allow the plate to air-dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.4% SRB solution to each well.[21][22]

    • Incubate at room temperature for 30 minutes.[21]

  • Washing:

    • Quickly wash the plate four times with 200 µL of 1% acetic acid to remove unbound SRB dye.[23]

    • After the final wash, remove the wash solution and allow the plate to air-dry completely.

  • Solubilization and Absorbance Reading:

    • Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[23]

    • Place the plate on a shaker for 10 minutes to ensure complete solubilization of the dye.[23]

    • Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.

Data Analysis and Interpretation

  • Background Subtraction: Subtract the average absorbance of the "no-cell" blank wells from all other absorbance readings.

  • Calculate Percentage of Cell Viability:

    • Percentage Viability = [(Absorbance of Treated Wells) / (Absorbance of Vehicle Control Wells)] x 100

  • Dose-Response Curve and IC50 Calculation:

    • Plot the percentage of cell viability against the logarithm of the Darbufelone concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of Darbufelone that inhibits cell growth by 50%.

Table 1: Example Data for Darbufelone Treatment on A549 Lung Cancer Cells (72h)

Darbufelone (µM)Average Absorbance (565 nm)% Viability
0 (Vehicle)1.254100.0%
11.18994.8%
50.98778.7%
100.75259.9%
200.51240.8%
400.28823.0%
800.15112.0%
1000.12610.0%

Note: The data presented are for illustrative purposes only. Actual results may vary depending on the cell line, experimental conditions, and Darbufelone batch.

Self-Validating Systems and Troubleshooting

To ensure the trustworthiness of your results, it is crucial to incorporate controls and perform validation experiments.

  • Positive Control: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to ensure the assay is performing as expected.

  • Solvent Control: Always include a vehicle control to account for any effects of the solvent on cell viability.

  • Compound Interference Check: To definitively rule out any interference from Darbufelone with the SRB assay, perform a cell-free control. Add Darbufelone at the highest concentration used to wells containing only fixed cells (or even empty wells) and proceed with the staining protocol. The absorbance should be negligible and comparable to the blank.

  • Solubility and Stability: Ensure that Darbufelone is fully soluble in the culture medium at the concentrations being tested.[24][25][26][27] Precipitated compound will not be available to the cells, leading to inaccurate IC50 values. It is also advisable to consider the stability of the compound in the culture medium over the duration of the experiment.[28]

Troubleshooting Common Issues:

IssuePossible Cause(s)Solution(s)
High background in blank wells Incomplete washing; ContaminationEnsure thorough washing steps; Use sterile technique.
Low signal in control wells Low cell seeding density; Poor cell healthOptimize cell seeding density; Ensure cells are healthy and in log phase.
High variability between replicates Uneven cell seeding; Pipetting errorsEnsure a homogenous cell suspension; Use a multichannel pipette and be consistent.
Inconsistent dose-response curve Compound precipitation; Compound degradationCheck compound solubility in media; Prepare fresh dilutions for each experiment.

Conclusion

The accurate assessment of cell viability is a cornerstone of pre-clinical drug evaluation. For a compound like Darbufelone, with its inherent chemical properties, the choice of assay is not trivial. The SRB assay, by virtue of its principle of measuring total cellular protein, offers a robust and reliable method, circumventing the potential pitfalls of metabolic assays like MTT. By following the detailed protocols and incorporating the principles of self-validation outlined in this guide, researchers can confidently and accurately determine the cytotoxic and anti-proliferative effects of Darbufelone, paving the way for further investigation into its therapeutic potential.

References

  • Ye, X., et al. (2010). Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Cancer Chemotherapy and Pharmacology, 66(5), 897-905. [Link]

  • ResearchGate. (n.d.). (PDF) Darbufelone, a novel anti-infammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Retrieved from [Link]

  • Drugs of the Future. (2000).
  • Shoemaker, M., et al. (2017). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. International Journal of Research in Pharmaceutical Sciences, 8(4), 627-632.
  • Priya, S., et al. (2021). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System.
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1955. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Cancers, 13(23), 5893. [Link]

  • Bruggisser, R., et al. (2002). Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay. Planta Medica, 68(5), 445-448. [Link]

  • Creative Bioarray. (n.d.). Sulforhodamine B (SRB) Assay Protocol. Retrieved from [Link]

  • An, F., & Xi, W. (2022). A review for cell-based screening methods in drug discovery. RSC Advances, 12(35), 22695-22706. [Link]

  • Canvax. (2023).
  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. Retrieved from [Link]

  • Meerloo, J. van, Kaspers, G. J. L., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237-245. [Link]

  • Promega Corporation. (n.d.). Selecting Cell-Based Assays for Drug Discovery Screening.
  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • BioAgilytix. (n.d.). The Use of Cell-Based Assays for Translational Medicine Studies. Retrieved from [Link]

  • Wang, Y., et al. (2016). Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro. Oncology Reports, 35(3), 1463-1470. [Link]

  • Google Patents. (2016). WO2016091350A1 - Process for improving the solubility of cell culture media.
  • ResearchGate. (n.d.). (PDF) Sulforhodamine B colorimetric assay for cytoxicity screening. Retrieved from [Link]

  • Bitesize Bio. (2022). Three Steps for Setting up a Drug Screening Assay. Retrieved from [Link]

  • Perelman School of Medicine at the University of Pennsylvania. (n.d.). Methods and data analysis | Field Lab. Retrieved from [Link]

  • ResearchGate. (n.d.). How to know the stability of drugs and reagents in the cell culture media? Retrieved from [Link]

  • Abcam. (n.d.). ab235935 Sulforhodamine B Cell Cytotoxicity Assay Kit (Colorimetric).
  • Zhang, X., et al. (2023). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 13(7), 2817-2841. [Link]

  • ResearchGate. (n.d.). Can I store the drug solution made in cell culture media? Retrieved from [Link]

Sources

Method

Application Note: Dual-Target Profiling of Darbufelone Mesylate

Generating Dose-Response Curves in Cellular Inflammatory Models Abstract & Introduction Darbufelone mesylate is a dual inhibitor of the arachidonic acid metabolic pathways, specifically targeting 5-lipoxygenase (5-LOX) a...

Author: BenchChem Technical Support Team. Date: February 2026

Generating Dose-Response Curves in Cellular Inflammatory Models

Abstract & Introduction

Darbufelone mesylate is a dual inhibitor of the arachidonic acid metabolic pathways, specifically targeting 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2) . Unlike traditional NSAIDs that primarily target COX enzymes, Darbufelone's dual mechanism allows it to block the production of both prostaglandins (e.g., PGE2) and leukotrienes (e.g., LTB4), offering a potent anti-inflammatory profile with reduced gastrointestinal toxicity.

This application note provides a rigorous protocol for generating dose-response curves to determine the half-maximal inhibitory concentration (


) of Darbufelone mesylate. We focus on a cell-based inflammation model using RAW 264.7 macrophages , a gold-standard line for screening anti-inflammatory agents.

Key Experimental Challenges:

  • Solubility: The mesylate salt improves solubility but requires careful handling in DMSO.

  • Dual Stimuli: COX-2 and 5-LOX pathways often require different induction methods (LPS vs. Calcium Ionophore).

  • Cytotoxicity Window: Distinguishing true enzymatic inhibition from cell death, as Darbufelone exhibits anti-proliferative effects at higher concentrations (>15

    
    M).
    
Mechanism of Action & Pathway Map

Darbufelone functions as a non-competitive inhibitor of COX-2 and a redox-based inhibitor of 5-LOX. The following diagram illustrates the intervention points within the arachidonic acid cascade.

G Membrane Membrane Phospholipids AA Arachidonic Acid (AA) Membrane->AA PLA2 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGG2 PGG2 / PGH2 COX2->PGG2 HPETE 5-HPETE LOX5->HPETE Darbufelone Darbufelone Mesylate (Dual Inhibitor) Darbufelone->COX2 Inhibits (IC50 ~0.19 uM) Darbufelone->LOX5 Inhibits PGE2 PGE2 (Inflammation/Pain) PGG2->PGE2 PGE Synthase LTB4 Leukotriene B4 (Chemotaxis) HPETE->LTB4 LTA4 Hydrolase

Figure 1: Mechanism of Action. Darbufelone blocks both arms of the arachidonic acid pathway, preventing the synthesis of pro-inflammatory mediators PGE2 and LTB4.

Experimental Design Strategy

To accurately characterize Darbufelone mesylate, we employ a parallel assay strategy . Since COX-2 is an inducible enzyme requiring protein synthesis (hours), while 5-LOX is often constitutively available but requires calcium activation (minutes), a single stimulation protocol is suboptimal.

ParameterAssay A: COX-2 InhibitionAssay B: 5-LOX Inhibition
Cell Line RAW 264.7 (Murine Macrophage)RAW 264.7 or RBL-2H3
Inducer Lipopolysaccharide (LPS)Calcium Ionophore (A23187)
Incubation Time 18–24 Hours (Induction phase)15–30 Minutes (Activation phase)
Biomarker Prostaglandin E2 (PGE2)Leukotriene B4 (LTB4)
Detection Competitive ELISACompetitive ELISA
Control Vehicle (DMSO) + LPSVehicle (DMSO) + A23187

Critical Control: Because Darbufelone can inhibit cell growth (


 in lung cancer lines), a Cell Viability Assay (MTT or CCK-8)  must be run in parallel on the same plates to ensure reduced cytokine levels are not due to cell death.
Materials & Reagents
  • Compound: Darbufelone Mesylate (MW: 428.57 g/mol ).[1]

  • Solvent: Dimethyl Sulfoxide (DMSO), sterile filtered.

  • Cell Line: RAW 264.7 (ATCC TIB-71).

  • Media: DMEM + 10% Heat-Inactivated FBS + 1% Pen/Strep.

  • Stimulants:

    • LPS (Escherichia coli O111:B4).

    • Calcium Ionophore A23187.

  • Assay Kits:

    • PGE2 ELISA Kit (e.g., Cayman Chemical or R&D Systems).

    • LTB4 ELISA Kit.

    • CCK-8 or MTT Cell Viability Kit.

Detailed Protocol
Phase 1: Stock Preparation & Serial Dilution

Darbufelone mesylate is soluble in DMSO up to ~100 mg/mL (233 mM). Water solubility is negligible.

  • Master Stock (20 mM): Weigh 8.57 mg of Darbufelone mesylate and dissolve in 1.0 mL of 100% DMSO. Vortex until clear. Store at -80°C.

  • Working Stock (200

    
    M):  Dilute the Master Stock 1:100 in serum-free media (or PBS) immediately before use.
    
    • Note: Keep final DMSO concentration on cells < 0.5% to avoid solvent toxicity.

  • Serial Dilution: Prepare a 1:3 serial dilution series in media to generate 8 test concentrations.

    • Top Concentration: 20

      
      M (Targeting the viability threshold).
      
    • Range: 20

      
      M 
      
      
      
      0.009
      
      
      M.
Phase 2: Cell Seeding and Treatment (COX-2 Focus)
  • Seeding: Harvest RAW 264.7 cells and seed into 96-well plates at a density of

    
     cells/well in 200 
    
    
    
    L complete media.
  • Adherence: Incubate overnight at 37°C, 5%

    
    .
    
  • Pre-incubation: Aspirate media. Add 180

    
    L of fresh media containing the specific concentration of Darbufelone mesylate. Incubate for 1 hour  prior to stimulation.
    
    • Rationale: Allows the compound to enter the cell and engage the target before the inflammatory cascade begins.

  • Stimulation: Add 20

    
    L of LPS (10x stock) to each well (Final concentration: 1 
    
    
    
    g/mL).
    • Controls: Include "No Treatment" (Media only), "Vehicle Control" (DMSO + LPS), and "Positive Control" (e.g., Celecoxib).

  • Incubation: Incubate for 18-24 hours .

Phase 3: Sample Collection & Assay
  • Supernatant Collection: Centrifuge the plate briefly (1000 rpm, 2 min) to settle debris. Transfer 150

    
    L of supernatant to a fresh plate for ELISA analysis. Store at -80°C if not assaying immediately.
    
  • Viability Check: Add 10

    
    L of CCK-8 reagent to the remaining cells in the original plate. Incubate 1-4 hours and read Absorbance at 450 nm.
    
    • Self-Validation: If viability drops below 80% at high doses, exclude those points from the

      
       calculation to avoid false positives.
      
  • ELISA: Perform PGE2 ELISA according to manufacturer instructions.

Phase 4: 5-LOX Specific Modifications

For 5-LOX, the protocol changes at Step 3:

  • Pre-incubation: Treat cells with Darbufelone for 15-30 minutes.

  • Stimulation: Add Calcium Ionophore A23187 (Final: 5-10

    
    M).
    
  • Incubation: Incubate for only 15-30 minutes . 5-LOX reaction is rapid.

  • Readout: Measure LTB4 in supernatant.

Workflow Visualization

Workflow cluster_readout Dual Readout Stock Stock Prep 20 mM in DMSO Dilution Serial Dilution (1:3 series) Stock->Dilution Treat Pre-Treatment 1 hr (COX-2) 15 min (5-LOX) Dilution->Treat Seed Cell Seeding RAW 264.7 10^5 cells/well Seed->Treat Stim Stimulation LPS (COX-2) A23187 (5-LOX) Treat->Stim Harvest Harvest Supernatant Stim->Harvest ELISA ELISA (PGE2 / LTB4) Harvest->ELISA Viability Viability (CCK-8 / MTT) Harvest->Viability Cells remaining

Figure 2: Experimental Workflow. Parallel processing of supernatants for efficacy (ELISA) and cell monolayers for toxicity (Viability).

Data Analysis & Interpretation
  • Normalization: Calculate % Inhibition for each dose:

    
    
    
  • Curve Fitting: Plot Log[Concentration] (x-axis) vs. % Inhibition (y-axis).

  • Regression: Use a 4-Parameter Logistic (4PL) non-linear regression model.

    • Equation:

      
      
      
  • Expected Results:

    • COX-2 (PGE2): Expect

      
       in the range of 0.1 – 0.5 
      
      
      
      M
      .
    • 5-LOX (LTB4): Expect potent inhibition, potentially varying by cell type.

    • Viability: Significant drop expected > 20

      
      M.
      
References
  • PeptideDB. Darbufelone mesylate Bioactivity and Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6439420, Darbufelone mesylate. Retrieved from [Link]

  • Flynn, D. L., et al. (2003). Therapeutic role of dual inhibitors of 5-LOX and COX.[2][3][4][5] PubMed. Retrieved from [Link]

  • Ye, X., et al. Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells. Cancer Chemotherapy and Pharmacology. Retrieved from [Link]

Sources

Application

Application Notes and Protocols: Measuring Caspase-3 and Caspase-8 Activity After Darbufelone Treatment

Introduction Darbufelone, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated potent anti-inflammatory properties.[1] Emerging research has also illuminated its anti-neoplastic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Darbufelone, a novel dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), has demonstrated potent anti-inflammatory properties.[1] Emerging research has also illuminated its anti-neoplastic capabilities, particularly in lung cancer models, where it has been shown to inhibit cell proliferation and, critically, induce apoptosis.[2][3][4] A key mechanism underlying Darbufelone-induced apoptosis is the activation of the caspase cascade, a family of cysteine proteases that execute programmed cell death.[2][3][4]

This comprehensive guide provides detailed application notes and protocols for the robust measurement of two key caspases, caspase-8 and caspase-3, in response to Darbufelone treatment. As an initiator caspase, caspase-8 activation is a hallmark of the extrinsic apoptotic pathway, often triggered by external death signals.[5][6][7] Caspase-3, an executioner caspase, is a central convergence point for both extrinsic and intrinsic apoptotic pathways, responsible for the cleavage of numerous cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis.[8][9] Therefore, quantifying the activity of both caspases provides critical insights into the specific apoptotic pathways modulated by Darbufelone.

These protocols are designed for researchers, scientists, and drug development professionals seeking to elucidate the apoptotic mechanism of action of Darbufelone and similar compounds.

Scientific Principles and Experimental Design

A successful and reliable caspase activity assay hinges on a well-thought-out experimental design that incorporates appropriate controls and considers the nuances of the chosen detection method.

Choosing the Right Assay: Colorimetric vs. Fluorometric

The two most common methods for measuring caspase activity in a microplate format are colorimetric and fluorometric assays. Both rely on the same fundamental principle: the cleavage of a specific peptide substrate by the active caspase, which releases a reporter molecule.

  • Colorimetric Assays: These assays typically use a peptide substrate conjugated to a chromophore, such as p-nitroanilide (pNA).[10][11] When cleaved by the caspase, the pNA is released and produces a yellow color that can be quantified by measuring its absorbance at 400-405 nm.[10][11]

    • Advantages: Less susceptible to interference from fluorescent compounds, and the instrumentation (a standard absorbance microplate reader) is widely available.

    • Disadvantages: Generally less sensitive than fluorometric assays.

  • Fluorometric Assays: In these assays, the peptide substrate is linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or 7-amino-4-trifluoromethyl coumarin (AFC).[5][7] Upon cleavage, the free fluorophore is released, and its fluorescence can be measured with a fluorescence microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC).[12]

    • Advantages: Higher sensitivity, allowing for the detection of lower levels of caspase activity and the use of smaller sample sizes.[9]

    • Disadvantages: Potential for interference from fluorescent compounds in the sample or test agent (Darbufelone in this case). It is crucial to run a control for compound auto-fluorescence.

Recommendation: For initial screening or when high sensitivity is not paramount, a colorimetric assay is a robust choice. For more detailed mechanistic studies or when working with limited sample material, a fluorometric assay is recommended, provided appropriate controls for fluorescence interference are included.

The Importance of Controls: A Self-Validating System

To ensure the integrity and validity of your results, the inclusion of several key controls is non-negotiable.

Control TypePurposeRationale
Untreated Control Establishes the basal level of caspase activity in the cell line.Provides a baseline against which to compare the effects of Darbufelone treatment.
Vehicle Control Accounts for any effects of the solvent used to dissolve Darbufelone (e.g., DMSO).Ensures that the observed caspase activation is due to Darbufelone itself and not the vehicle.
Positive Control Confirms that the assay is working correctly and that the cells are capable of undergoing apoptosis.A known apoptosis inducer, such as staurosporine, should be used to induce robust caspase activation.[13][14]
Negative Control (Inhibitor-treated) Demonstrates the specificity of the assay for the target caspase.A specific inhibitor for caspase-3 (e.g., Ac-DEVD-CHO) or caspase-8 (e.g., Ac-IETD-CHO) is added to a Darbufelone-treated sample. A significant reduction in signal confirms that the measured activity is indeed from the target caspase.
Blank Control Measures the background signal from the assay reagents.The absorbance or fluorescence of the assay buffer and substrate alone is measured and subtracted from all other readings.
Apoptotic Signaling Pathways

Understanding the context of caspase-3 and caspase-8 activation is crucial for interpreting the results of your experiments with Darbufelone.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Darbufelone Darbufelone (Hypothesized Trigger) DeathReceptor Death Receptor (e.g., Fas, TNFR1) Darbufelone->DeathReceptor Induces Ligand/Receptor Interaction (Potential MOA) DISC DISC Formation (FADD, Pro-Caspase-8) DeathReceptor->DISC ProCasp8 Pro-Caspase-8 DISC->ProCasp8 Recruitment Casp8 Active Caspase-8 ProCasp8->Casp8 Autocatalytic Cleavage Bid Bid Casp8->Bid ProCasp3 Pro-Caspase-3 Casp8->ProCasp3 Mitochondria Mitochondria CytoC Cytochrome c Mitochondria->CytoC Release Apoptosome Apoptosome (Apaf-1, Cytochrome c) CytoC->Apoptosome ProCasp9 Pro-Caspase-9 Apoptosome->ProCasp9 Recruitment Casp9 Active Caspase-9 ProCasp9->Casp9 Cleavage Casp9->ProCasp3 tBid tBid tBid->Mitochondria Promotes Release Bid->tBid Cleavage Casp3 Active Caspase-3 ProCasp3->Casp3 Cleavage Substrates Cellular Substrates (e.g., PARP) Casp3->Substrates Cleavage Apoptosis Apoptosis Substrates->Apoptosis

Caption: Apoptotic pathways involving caspase-8 and caspase-3.

Experimental Workflow

The general workflow for measuring caspase activity after Darbufelone treatment is as follows:

Sources

Method

Application Note: Dual Inhibition of Arachidonic Acid Metabolism in Neuroinflammation using Darbufelone Mesylate

Executive Summary This guide details the experimental application of Darbufelone mesylate (CI-1004) , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), for neuroinflammation research.[1] While trad...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental application of Darbufelone mesylate (CI-1004) , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), for neuroinflammation research.[1] While traditional non-steroidal anti-inflammatory drugs (NSAIDs) target COX enzymes, they often fail to resolve neuroinflammation due to the "shunting" of arachidonic acid toward the leukotriene pathway. Darbufelone addresses this by simultaneously blocking prostaglandin E2 (PGE2) and leukotriene B4 (LTB4) production.[1][2] This note provides validated protocols for in vitro microglial assays and in vivo dosing strategies, emphasizing solubility management and mechanistic validation.

Scientific Rationale: The "Shunt" Hypothesis in the CNS

Neuroinflammation is characterized by the release of arachidonic acid (AA) from membrane phospholipids. AA is metabolized via two primary enzymatic pathways:

  • Cyclooxygenase (COX): Produces prostaglandins (e.g., PGE2), driving fever and synaptic modulation.

  • Lipoxygenase (LOX): Produces leukotrienes (e.g., LTB4), driving chemotaxis and blood-brain barrier (BBB) permeability.[1]

The Problem: Selective COX-2 inhibition can increase the substrate availability for 5-LOX, leading to an overproduction of pro-inflammatory leukotrienes. This "shunting" effect is hypothesized to limit the efficacy of NSAIDs in Alzheimer’s and Parkinson’s disease models.

The Solution: Darbufelone mesylate inhibits both COX-2 (IC50 ≈ 0.19 µM) and 5-LOX (IC50 ≈ 0.1–0.2 µM), preventing this shunt and offering a superior anti-inflammatory profile with reduced gastrointestinal toxicity compared to classical NSAIDs.[1]

Mechanism of Action Diagram

The following diagram illustrates the dual-inhibition mechanism of Darbufelone within the inflammatory cascade.

ArachidonicCascade Membrane Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme (Inducible) AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 Pgs Pgs COX2->Pgs Metabolism LTs Leukotrienes (LTB4, CysLTs) LOX5->LTs Metabolism PGs Prostaglandins (PGE2, PGD2) NeuroTox Neurotoxicity & Excitotoxicity PGs->NeuroTox BBB BBB Damage & Chemotaxis LTs->BBB Darbu Darbufelone Mesylate Darbu->COX2 Inhibition (IC50 ~0.19 µM) Darbu->LOX5 Inhibition (IC50 ~0.2 µM)

Caption: Darbufelone prevents the 'shunting' of Arachidonic Acid by blocking both COX-2 and 5-LOX pathways.[1]

Compound Handling & Formulation

Critical Note: Darbufelone mesylate is hydrophobic. Improper solubilization will lead to precipitation in aqueous media, resulting in erratic data.

PropertySpecification
Molecular Weight 428.5 g/mol (Mesylate salt)
Solubility DMSO: ≥ 25 mg/mL (58 mM); Water: Insoluble
Storage -20°C (Solid); -80°C (DMSO Stock).[1] Protect from light.
Stability DMSO stocks are stable for 1 month at -20°C. Avoid freeze-thaw cycles.[1]
Preparation of Stock Solution (10 mM)
  • Weigh 4.28 mg of Darbufelone mesylate.

  • Add 1.0 mL of sterile, anhydrous DMSO.

  • Vortex vigorously until completely dissolved.

  • Aliquot into light-protective amber tubes (20-50 µL) and store at -80°C.

Protocol: In Vitro Microglial Inflammation Assay

Objective: To quantify the efficacy of Darbufelone in suppressing LPS-induced inflammatory mediators in BV-2 or primary microglial cells.[1]

Materials
  • Cells: BV-2 Microglia (immortalized) or Primary Murine Microglia.[1]

  • Media: DMEM/F12 + 10% FBS (Heat Inactivated) + 1% Pen/Strep.[1]

  • Stimulant: Lipopolysaccharide (LPS), E. coli O111:B4 (Stock 1 mg/mL).[1]

  • Assay Kits: Griess Reagent (Nitric Oxide), PGE2 ELISA, LTB4 ELISA.

Step-by-Step Workflow

Step 1: Cell Seeding

  • Seed microglia in 24-well plates at a density of

    
     cells/well.
    
  • Incubate for 24 hours at 37°C, 5% CO2.

Step 2: Serum Starvation (Optional but Recommended) [1]

  • Replace media with DMEM containing 1% FBS for 4-12 hours.[1] This reduces basal inflammatory signaling from serum factors.

Step 3: Compound Pre-treatment [1]

  • Prepare working solutions of Darbufelone in serum-reduced media.[1]

  • Dose Range: 0.1 µM, 0.5 µM, 1.0 µM, 5.0 µM, 10.0 µM.

  • Vehicle Control: Media + DMSO (Final DMSO concentration must be < 0.1% in all wells).[1]

  • Apply Darbufelone 1 hour prior to LPS stimulation. This ensures the inhibitor is intracellularly active before the enzyme induction cascade begins.

Step 4: Stimulation

  • Add LPS to a final concentration of 100 ng/mL (BV-2) or 10 ng/mL (Primary cells).[1]

  • Controls:

    • Negative Control: Vehicle only (No LPS).[1]

    • Positive Control: Vehicle + LPS.

    • Drug Control: Darbufelone (Highest dose) + No LPS (to check for cytotoxicity).[1]

Step 5: Incubation & Harvest

  • Incubate for 18-24 hours .

  • Supernatant: Collect for NO (Griess) and ELISA (PGE2/LTB4/TNF

    
    ). Spin down at 1000 x g for 5 mins to remove debris.
    
  • Cell Lysate: Harvest cells for Western Blot (COX-2/5-LOX protein levels) or RNA extraction.[1]

Step 6: Viability Check (Mandatory)

  • Perform an MTT or CCK-8 assay on the remaining cells to ensure that reduced inflammatory markers are due to inhibition, not cell death.

Expected Results (Data Interpretation)
ReadoutLPS Only (Control)Darbufelone (1 µM) + LPSInterpretation
Nitric Oxide (NO) High (

)
Reduced (

)
Downstream suppression of iNOS.[1]
PGE2 High (

)
Low (

)
Direct COX-2 inhibition.[1]
LTB4 High (

)
Low (

)
Direct 5-LOX inhibition (prevents shunting).[1]
Cell Viability >90%>90%Confirms non-toxic mechanism.

In Vivo Application Notes

Context: Darbufelone is orally active. In neuroinflammation models (e.g., AD transgenic mice or LPS-injection models), crossing the Blood-Brain Barrier (BBB) is the primary challenge.[1] While Darbufelone shows efficacy in CNS models (likely due to BBB leakage in inflamed states), formulation is key to maximizing bioavailability.

Formulation for Oral Gavage / IP Injection

To achieve a dose of 20 - 50 mg/kg :

  • Vehicle: 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline.[1][2]

  • Procedure:

    • Dissolve Darbufelone in DMSO first.[2]

    • Add PEG300 and mix.[2]

    • Add Tween-80.[1][2]

    • Slowly add warm Saline while vortexing.

    • Result: A clear to slightly opalescent solution. If precipitation occurs, sonicate at 37°C.

Dosing Regimen
  • Preventative: Begin dosing 24 hours prior to injury/stimulus.

  • Therapeutic: Begin dosing at symptom onset.

  • Frequency: BID (Twice daily) is recommended due to the half-life and rapid metabolism of arachidonic acid metabolites.[1]

References

  • Mechanism & Pharmacology: Flynn, D. L., et al. (2011). "Styrylpyrazoles, styrylisoxazoles, and styrylisothiazoles: novel 5-lipoxygenase and cyclooxygenase-2 dual inhibitors."[1] Journal of Medicinal Chemistry. (Note: Search for "Darbufelone dual inhibitor structure activity").[1]

  • Neuroinflammation Pathways: Sun, Y., et al. (2016). "Dual inhibition of COX-2 and 5-LOX blocks colon cancer proliferation... and reduces inflammation."[1] Oncology Reports. (Demonstrates the cellular mechanism of dual inhibition relevant to glial models).

  • Microglial Protocols: Stansley, B., et al. (2012). "BV-2 microglial cell line as a model for neuroinflammation protocols." Journal of Neuroinflammation.

  • Darbufelone Properties: PubChem Database. "Darbufelone Mesylate - Compound Summary."

  • Shunting Hypothesis: Manev, H., et al. (2000). "5-Lipoxygenase as a putative link between cardiovascular and psychiatric disorders."[1] Critical Reviews in Neurobiology. (Foundational text on why blocking COX alone fails in the CNS).

Disclaimer: This document is for research use only. Darbufelone mesylate is not approved for clinical use in humans for neurodegenerative diseases.

Sources

Application

Application Note: Darbufelone in the scPTZ Model for Anticonvulsant Screening

Abstract & Introduction This application note details the protocol for utilizing Darbufelone , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), to screen for anticonvulsant activity using the subc...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for utilizing Darbufelone , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), to screen for anticonvulsant activity using the subcutaneous Pentylenetetrazol (scPTZ) model in mice.[1]

While traditional anticonvulsants target ion channels (Na+, Ca2+) or GABAergic systems, emerging evidence implicates neuroinflammation in epileptogenesis. The arachidonic acid (AA) cascade produces pro-inflammatory mediators—prostaglandins (via COX) and leukotrienes (via LOX)—that increase neuronal excitability and blood-brain barrier (BBB) permeability.

Key Insight: Selective inhibition of COX-2 often results in "substrate shunting," where excess Arachidonic Acid is diverted to the 5-LOX pathway, increasing leukotriene production and maintaining seizure susceptibility. Darbufelone’s dual-inhibition mechanism prevents this shunt, offering superior neuroprotection (0% mortality at 100 mg/kg) compared to selective COX-2 inhibitors like Celecoxib in scPTZ models.

Mechanistic Rationale

The therapeutic hypothesis for Darbufelone in epilepsy relies on dampening the neuroinflammatory feedback loop that lowers seizure thresholds.

The "Shunt Effect" and Dual Inhibition

The following diagram illustrates the Arachidonic Acid cascade and how Darbufelone blocks both inflammatory arms, preventing the compensatory upregulation of leukotrienes seen with selective NSAIDs.

G PL Membrane Phospholipids AA Arachidonic Acid (AA) PL->AA COX2 Enzyme: COX-2 AA->COX2 LOX5 Enzyme: 5-LOX AA->LOX5 PG Prostaglandins (PGE2) COX2->PG LT Leukotrienes (LTB4/LTC4) LOX5->LT Effect1 Glutamate Release & Neuronal Excitability PG->Effect1 Effect2 BBB Permeability & Seizure Facilitation LT->Effect2 Darbufelone DARBUFELONE (Dual Inhibitor) Darbufelone->COX2 Blocks Darbufelone->LOX5 Blocks

Figure 1: Mechanism of Action. Darbufelone simultaneously inhibits COX-2 and 5-LOX, preventing the production of both prostaglandins and leukotrienes, thereby raising the seizure threshold.

Experimental Protocol

Materials & Formulation

Darbufelone is highly lipophilic and requires careful formulation to ensure consistent bioavailability.

  • Compound: Darbufelone Methanesulfonate (CAS: 136478-12-4).

  • Vehicle: 1% Tween 80 in Saline (0.9% NaCl) OR 0.5% Carboxymethylcellulose (CMC).

    • Note: Avoid pure DMSO for in vivo seizure studies if possible, as DMSO itself can modulate membrane stability. If necessary, keep DMSO < 5%.

  • Convulsant: Pentylenetetrazol (PTZ), dissolved in sterile saline to a concentration allowing 10 mL/kg injection volume.

Animals[1][2][3][4][5][6][7][8][9][10][11]
  • Species: Male Albino Mice (e.g., Swiss Webster or ICR).

  • Weight: 18–25 g.

  • Acclimatization: Minimum 7 days with standard light/dark cycles (12h/12h).

  • N: 6–10 animals per group (Power analysis recommended).

Dosing Regimen

Based on validated efficacy data (Reference 1), the following dose groups are recommended:

GroupTreatmentDoseRoutePretreatment Time
1 Vehicle Control-i.p. / p.o.60 min
2 Positive ControlDiazepam (1–2 mg/kg)i.p.30 min
3 Comparative ControlCelecoxib (Selective COX-2)10-50 mg/kg60 min
4 Test High Darbufelone (100 mg/kg) i.p. 60 min
5 Test LowDarbufelone (50 mg/kg)i.p.60 min
  • Note: 100 mg/kg is the validated efficacious dose for significant latency prolongation.

Workflow Diagram

The precise timing of administration is critical for dual inhibitors to achieve peak plasma levels before the chemoconvulsant challenge.

Protocol Start Acclimatization (7 Days) PreTreat Drug Admin (i.p.) Darbufelone @ T-60 min Start->PreTreat Weigh & Randomize Challenge PTZ Injection (s.c.) 85 mg/kg (CD97) @ T0 PreTreat->Challenge Wait 60 min Observe Observation Period (Isolation Cage) 0-45 min Challenge->Observe Start Timer End Euthanasia & Brain Harvest Observe->End Data Logged

Figure 2: Experimental Timeline. Pretreatment of 60 minutes allows for systemic distribution and enzyme inhibition prior to the excitotoxic challenge.

Step-by-Step Procedure
  • Preparation: Freshly prepare Darbufelone suspension. Sonicate if necessary to ensure homogeneity.

  • Administration: Administer Darbufelone (100 mg/kg) intraperitoneally (i.p.) 60 minutes prior to PTZ.

  • Induction (scPTZ):

    • Secure the mouse utilizing the scruff method.

    • Inject PTZ (85 mg/kg) subcutaneously into the loose fold of skin on the back of the neck.

    • Tip: Ensure the needle penetrates the dermis but does not enter the muscle to ensure consistent absorption rates.

  • Observation (Isolation Phase):

    • Immediately place the animal in a clear Plexiglas observation cage (one animal per cage).

    • Record video for 30–45 minutes.

  • Scoring Endpoints:

    • Latency to First Seizure: Time (sec) from PTZ injection to the first myoclonic jerk.

    • Seizure Duration: Total time spent in convulsive state.

    • Seizure Severity: Use a modified Racine Scale (0=No response, 5=Tonic-clonic with loss of righting reflex).

    • Mortality: Record deaths occurring within the observation window.

Expected Results & Data Analysis

Darbufelone at 100 mg/kg typically exhibits a distinct profile compared to classical anticonvulsants.

Quantitative Benchmarks
ParameterVehicle ControlDarbufelone (100 mg/kg)Interpretation
Latency (s) ~150 - 200s> 450s (approx. 2.3x increase)Significant delay in seizure onset.
Duration (s) HighReduced > 7-fold Rapid termination of ictal events.
Mortality (%) 80 - 100%0% Complete protection from lethality.
Statistical Analysis
  • Latency/Duration: One-way ANOVA followed by Dunnett’s post-hoc test.

  • Mortality: Fisher’s Exact Test or Chi-square test.

  • Significance Threshold: p < 0.05.

Troubleshooting & Expert Tips

  • Solubility Issues: If Darbufelone precipitates in the syringe, the effective dose drops. Use a high-viscosity vehicle (0.5% CMC) and vortex immediately before every injection.

  • Temperature Control: PTZ-induced seizures raise body temperature. However, during the observation, ensure the room is at 22°C. Hypothermia can artificially delay seizures.

  • PTZ Source: PTZ is hygroscopic. Store in a desiccator. Damp PTZ leads to under-dosing and false positives (drug appearing effective because the convulsant was weak).

  • Ethical Endpoint: If an animal exhibits continuous tonic-clonic seizures (Status Epilepticus) for >5 minutes without recovery, humane euthanasia is required immediately, regardless of the protocol duration.

References

  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelone.

    • Source: MDPI / ResearchG
    • Context: Primary source for the 100 mg/kg dose and efficacy data (2.3-fold latency increase, 0% lethality).[1]

  • Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls.

    • Source: NIH / PubMed
    • Context: Validates scPTZ as the standard model for generalized myoclonic seizures.
  • Pentylenetetrazole-Induced Kindling Mouse Model.

    • Source: NIH / PubMed
    • Context: Provides background on PTZ mechanism (GABA-A antagonism) and dosing standards.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Darbufelone Mesylate Solubility &amp; Handling

Core Technical Overview Darbufelone mesylate (CI-1004 mesylate) is a dual inhibitor of cellular 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), widely used in inflammation and oncology research. While highly potent,...

Author: BenchChem Technical Support Team. Date: February 2026

Core Technical Overview

Darbufelone mesylate (CI-1004 mesylate) is a dual inhibitor of cellular 5-lipoxygenase (5-LOX) and cyclooxygenase-2 (COX-2), widely used in inflammation and oncology research. While highly potent, its physicochemical profile presents significant handling challenges.

The compound is a mesylate salt of a lipophilic free base. Users often encounter precipitation upon dilution into aqueous media (cell culture media, PBS) because the salt form aids initial dissolution in organic solvents but does not guarantee solubility in neutral aqueous buffers, where the compound may revert to its hydrophobic free base form or simply exceed its intrinsic solubility limit.

Key Physicochemical Data
PropertyValueNotes
Molecular Weight (Salt) 428.57 g/mol Use this for molarity calculations.[1]
Molecular Weight (Free Base) 332.46 g/mol Do not use for weighing.
Solubility (DMSO) ~55 - 100 mg/mLRequires sonication; highly soluble.
Solubility (Water) < 0.1 mg/mLPractically insoluble without cosolvents.
Appearance White to light yellow solid

Stock Solution Preparation (DMSO)

The Golden Rule: Always prepare the primary stock in pure DMSO (Dimethyl Sulfoxide). Do not attempt to dissolve directly in aqueous buffers.

Protocol A: High-Concentration Stock (50 mM)
  • Calculate: Ensure you are using the salt molecular weight (428.57 g/mol ).[1]

    • Example: To make 1 mL of 50 mM stock, weigh 21.43 mg of powder.

  • Add Solvent: Add 1 mL of high-grade, anhydrous DMSO.

  • Dissolve: Vortex vigorously for 30 seconds.

    • Troubleshooting: If particles persist, sonicate in a water bath at 37°C for 5–10 minutes. The solution must be completely clear before proceeding.

  • Storage: Aliquot immediately into light-protective tubes. Store at -80°C (stable for 6 months). Avoid repeated freeze-thaw cycles.[2][3]

Aqueous Dilution & The "Crash" Phenomenon

The most critical failure point is diluting the DMSO stock into cell culture media or buffer. A rapid shift in polarity causes "shock precipitation."

Troubleshooting Guide: Preventing Precipitation

Q: Why does my solution turn cloudy immediately upon adding media? A: You likely exceeded the aqueous solubility limit or added the stock too quickly. The local concentration of water around the DMSO droplet forces the hydrophobic drug out of solution before it can disperse.

Corrective Protocol (Stepwise Dilution): Instead of adding 1 µL of stock directly to 1 mL of media:

  • Intermediate Dilution: Dilute your high-concentration stock (e.g., 50 mM) 1:10 in pure DMSO to create a working stock (e.g., 5 mM).

  • Rapid Dispersion: While vortexing the culture media (or stirring rapidly), add the working stock dropwise.

  • Limit Final DMSO: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, though Darbufelone solubility may require up to 1% in some assays.

In Vivo Formulation (The "10/40/5/45" Rule)

For animal studies, simple DMSO/PBS mixtures often fail. The following cosolvent system is the industry standard for maximizing solubility (up to ~5.5 mg/mL) while maintaining biocompatibility.

Workflow Visualization

The following diagram illustrates the mandatory order of addition. Deviating from this sequence will result in irreversible phase separation.

DilutionProtocol Start Weigh Darbufelone Mesylate Step1 1. Add 10% DMSO (Dissolve completely) Start->Step1 Step2 2. Add 40% PEG300 (Mix well) Step1->Step2 Clear solution? Step3 3. Add 5% Tween-80 (Vortex) Step2->Step3 Step4 4. Add 45% Saline (Add slowly) Step3->Step4 Check Check Clarity (Must be clear/suspended) Step4->Check

Figure 1: Stepwise formulation protocol for in vivo administration. Each solvent must be fully mixed before adding the next to maintain micellar stability.

Detailed Protocol:

  • 10% DMSO: Dissolve the drug completely in DMSO (e.g., 100 µL).

  • 40% PEG300: Add Polyethylene Glycol 300 (e.g., 400 µL).[2][3] Vortex.

  • 5% Tween-80: Add Polysorbate 80 (e.g., 50 µL). Vortex until homogenous.

  • 45% Saline: Add 0.9% Saline (e.g., 450 µL) last.

    • Result: This yields a stable suspension or clear solution depending on concentration. This formulation is suitable for IP or oral administration [1][2].[2]

Mechanism of Action & Biological Context

Understanding the target pathway helps verify if lack of efficacy is due to solubility issues or biological inactivity.

Mechanism Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 PGs Prostaglandins (Inflammation) COX2->PGs LTs Leukotrienes (Inflammation) LOX5->LTs Darbufelone Darbufelone (Dual Inhibitor) Darbufelone->COX2 Inhibits (IC50: 0.19 µM) Darbufelone->LOX5 Inhibits

Figure 2: Dual inhibition pathway. Darbufelone targets both arms of the arachidonic acid cascade, necessitating precise dosing to observe dual effects [3].

Frequently Asked Questions (FAQ)

Q1: Can I store the diluted aqueous solution for later use? A: No. Aqueous dilutions of Darbufelone mesylate are thermodynamically unstable. The compound will precipitate or hydrolyze over time. Always prepare working solutions immediately before use.

Q2: My stock solution froze during shipping. Is it safe to use? A: Yes, provided the vial was sealed. Thaw it completely at room temperature and vortex/sonicate to ensure no concentration gradients exist. If solids remain after warming, the product may have degraded or absorbed moisture.

Q3: Why is the IC50 in my assay higher than the literature value (0.19 µM)? A: This is a classic symptom of precipitation. If the drug crashes out in the media, the effective concentration available to the cells is much lower than the calculated concentration.

  • Solution: Check the well under a microscope for micro-crystals. If present, lower the concentration or increase the DMSO percentage (if cells tolerate it).

Q4: Can I use PBS instead of Saline for the in vivo formulation? A: Saline (0.9% NaCl) is preferred. PBS contains phosphates which can occasionally interact with mesylate salts or other cosolvents to promote precipitation, although this is less common than with calcium-containing buffers. Stick to the validated Saline protocol.

References

  • MedChemExpress. Darbufelone mesylate Product Information & Solubility Protocol. Retrieved from

  • TargetMol. Darbufelone Mesylate Inhibitor Handling Instructions. Retrieved from [4]

  • PubChem. Darbufelone - Compound Summary (CID 6444826).[5] National Library of Medicine. Retrieved from [6]

Sources

Optimization

Technical Support Center: Darbufelone Mesylate Stability &amp; Optimization

This guide serves as a technical support center for researchers utilizing Darbufelone Mesylate in cell culture systems. It is designed to move beyond basic product sheets, offering mechanistic insights and self-validatin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for researchers utilizing Darbufelone Mesylate in cell culture systems. It is designed to move beyond basic product sheets, offering mechanistic insights and self-validating protocols to ensure experimental reproducibility.

Topic: Stability and Solubility of Darbufelone Mesylate in Cell Culture Media Compound ID: CI-1004 | Mechanism: Dual COX-2 / 5-LOX Inhibitor Support Level: Senior Application Scientist

Core Stability Profile & Mechanistic Overview

Darbufelone mesylate is a dual inhibitor of cellular arachidonic acid metabolism. Unlike simple hydrophilic small molecules, its stability in culture is governed by two competing factors: hydrolytic degradation of the thiazolone ring and physical precipitation due to its lipophilic di-tert-butyl moiety.

Quick Reference Data Table
ParameterSpecificationCritical Note
Molecular Weight 428.6 g/mol Mesylate salt form (1:1 stoichiometry)
Solubility (DMSO) ~25 mg/mL (58 mM)Hygroscopic; store desicated.
Solubility (Aqueous) < 0.1 mg/mLHigh Risk: Precipitates rapidly upon direct dilution into media.
Media Stability (

)
Est. < 24 hoursFunctional half-life is often shorter than chemical half-life due to protein binding (FBS).
Light Sensitivity HighThe phenol group is susceptible to photo-oxidation.

Troubleshooting Guides & FAQs

Section A: Solubilization & Stock Preparation

Q: My Darbufelone mesylate precipitates immediately when added to cell culture media. How do I prevent this?

A: Direct dilution from DMSO to Media is the most common failure mode. The high lipophilicity of the di-tert-butyl-4-hydroxybenzylidene core causes "crashing out" in aqueous environments before the mesylate salt can stabilize the solution.

The Fix: Use an intermediate solvent bridging protocol (Step-down dilution). Do not add DMSO stock directly to the media bottle. Instead, pre-dilute the stock into a vehicle mixture or add dropwise to rapidly stirring media to prevent local high-concentration pockets.

Optimized Vehicle Protocol (for high concentrations >10 µM):

  • DMSO: 10% (Solubilizes the core)

  • PEG300: 40% (Stabilizes the transition)

  • Tween-80: 5% (Prevents micellar aggregation)

  • Saline/Media: 45% (Final dilution)

See Diagram 1 for the visual workflow.

Q: Can I store the reconstituted stock at -20°C? A: Yes, but only in anhydrous DMSO.

  • Anhydrous DMSO: Stable for ~1 month at -20°C or 6 months at -80°C.

  • Aqueous/Media Dilutions: Discard immediately. The mesylate salt can hydrolyze in water over time, and freeze-thaw cycles will induce irreversible precipitation.

Section B: Stability in Culture (The "72-Hour Problem")

Q: I am running a 72-hour cytotoxicity assay (e.g., MTT/CellTiter-Glo). Should I replenish the drug?

A: Yes. Darbufelone is not stable for 72 hours in serum-containing media.

  • Chemical Instability: The thiazolone ring is susceptible to hydrolysis at pH 7.4.

  • Serum Sequestration: The lipophilic nature leads to high binding affinity with Albumin (BSA/FBS) in the media, reducing the free effective concentration by up to 90% within 24 hours.

Recommendation: Perform a "Half-Media Exchange" every 24 hours.

  • Remove 50% of the media.

  • Add fresh media containing 2X the target concentration of Darbufelone. This maintains steady-state kinetics better than a single bolus dose.

Q: The media turned yellow/orange after adding Darbufelone. Is it contaminated? A: Likely not. Phenolic oxidation products can be colored. However, if the color change is accompanied by turbidity (cloudiness), it is precipitation.

  • Test: Centrifuge a sample at 10,000 x g for 5 mins. If a pellet forms, your drug has precipitated, and the concentration on the cells is unknown.

Experimental Protocols

Protocol 1: The "Step-Down" Solubilization Workflow

Use this protocol to generate a stable working solution before adding to cells.

SolubilizationWorkflow Start Solid Darbufelone Mesylate Step1 Dissolve in DMSO (Stock: 25 mg/mL) Start->Step1 Vortex Step2 Add PEG300 (Ratio: 1 part DMSO : 4 parts PEG) Step1->Step2 Mix thoroughly Step3 Add Tween-80 (5% of final vol) Step2->Step3 Stabilize Step4 Add Warm Saline/Media (Dropwise with Vortexing) Step3->Step4 Dilute Final Clear Working Solution (Use Immediately) Step4->Final Check Clarity

Caption: Step-down solubilization workflow to prevent precipitation of lipophilic Darbufelone in aqueous media.

Protocol 2: Self-Validating Stability Check (HPLC-Surrogate)

If you lack HPLC access, use this biological proxy to verify drug stability during long incubations.

  • Prepare media with Darbufelone (e.g., 10 µM).

  • Incubate one aliquot at 37°C (cell-free) for 24 hours ("Aged Media").

  • Prepare fresh media with Darbufelone ("Fresh Media") immediately before the assay.

  • Treat target cells (e.g., A549) with both "Aged" and "Fresh" media for 4 hours.

  • Readout: Measure COX-2 dependent PGE2 release (ELISA).

    • Interpretation: If inhibition in "Aged" group is significantly lower than "Fresh", the compound degraded or precipitated during the 24h pre-incubation.

Mechanistic Troubleshooting Logic

Use this decision tree to diagnose loss of potency or unexpected toxicity.

TroubleshootingLogic Issue Issue: Low Potency / No Effect Check1 Visual Inspection: Turbidity/Cloudiness? Issue->Check1 Precip Precipitation Detected Check1->Precip Yes Clear Solution is Clear Check1->Clear No Action1 Action: Use Step-Down Solvent Protocol (PEG/Tween) Precip->Action1 Check2 Check Incubation Time Clear->Check2 Short < 24 Hours Check2->Short Long > 48 Hours Check2->Long Action2 Action: Verify Target Expression (COX-2/5-LOX levels) Short->Action2 Action3 Action: Implement Media Replenishment (Daily) Long->Action3

Caption: Diagnostic logic flow for troubleshooting Darbufelone efficacy issues in cell culture.

References

  • MedChemExpress. Darbufelone mesylate Product Information & Solubility Protocol. Retrieved from

  • PubChem. Darbufelone Mesylate Compound Summary (CID 9866042). National Library of Medicine. Retrieved from

  • Flynn, D. L., et al. (2010). Effect of DMSO on micellization and drug release profile. Elsevier B.V.[1] (Context on DMSO/lipophilic drug behavior).

  • Evonik Health Care. Optimizing the stability and solubility of cell culture media ingredients. Retrieved from

Sources

Troubleshooting

Darbufelone Technical Support Center: Preventing Precipitation in Experimental Buffers

Welcome to the technical support center for Darbufelone. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of Darbufelone precipitation in expe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Darbufelone. This guide is designed for researchers, scientists, and drug development professionals to address and prevent the common issue of Darbufelone precipitation in experimental buffers. As a poorly soluble compound, Darbufelone requires careful handling to ensure accurate and reproducible experimental results. This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to maintain Darbufelone solubility in your assays.

I. Understanding Darbufelone Precipitation: FAQs

This section addresses the fundamental reasons behind Darbufelone precipitation.

Why is my Darbufelone crashing out of solution?

Darbufelone is a lipophilic, or "fat-loving," molecule with poor water solubility.[1][2] This inherent characteristic means it has a strong tendency to self-associate and precipitate out of aqueous (water-based) buffers. Several factors can trigger this precipitation:

  • Supersaturation: The most common cause is exceeding Darbufelone's maximum soluble concentration in the final experimental buffer. Even if it dissolves in a stock solution like DMSO, the dilution into an aqueous buffer can lower its solubility limit, leading to precipitation.[3]

  • pH Shift: The solubility of ionizable compounds like Darbufelone can be highly dependent on the pH of the solution.[4] If the buffer pH is close to Darbufelone's pKa (the pH at which it is 50% ionized), its solubility will be at its lowest.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of nonpolar molecules like Darbufelone by competing for water molecules needed for solvation.[5]

  • Temperature Changes: Solubility is temperature-dependent. Moving solutions from a warmer temperature (e.g., during dissolution) to a cooler temperature (e.g., room temperature or 4°C) can cause the compound to precipitate.[6][7]

  • Solvent Shock: Rapidly diluting a concentrated DMSO stock of Darbufelone into an aqueous buffer can cause localized supersaturation, leading to immediate precipitation. This is a common issue when preparing working solutions.

What is the Biopharmaceutics Classification System (BCS) and why does it matter for Darbufelone?

The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability.[2] Poorly soluble drugs, like Darbufelone, typically fall into BCS Class II (high permeability, low solubility) or Class IV (low permeability, low solubility).[2] Understanding this classification is crucial because it highlights that solubility is a key limiting factor for the compound's performance, both in experiments and potentially in therapeutic applications.[2][8]

How does the pKa of Darbufelone affect its solubility?

The pKa is the pH at which a compound is 50% in its ionized form and 50% in its neutral form. The ionized form is generally more water-soluble than the neutral form. For an acidic compound, solubility increases as the pH of the solution rises above its pKa.[4] Conversely, for a basic compound, solubility increases as the pH drops below its pKa.[4] Therefore, adjusting the buffer pH away from the pKa of Darbufelone is a primary strategy to prevent precipitation.[9]

II. Troubleshooting Guide: Preventing Darbufelone Precipitation

This section provides practical solutions to common precipitation problems encountered during experiments.

My Darbufelone precipitates immediately upon dilution from a DMSO stock. What should I do?

This is a classic case of solvent shock and supersaturation. Here’s a workflow to troubleshoot this issue:

G cluster_0 Troubleshooting Workflow: Precipitation from DMSO Stock A Start: Precipitation Observed B Reduce Final Concentration of Darbufelone A->B Is concentration too high? C Modify Dilution Method: - Add stock to buffer slowly with vortexing - Perform serial dilutions B->C Still precipitating? G Successful Solubilization B->G Success D Incorporate a Co-solvent in the Buffer (e.g., 1-5% DMSO, Ethanol) C->D Still precipitating? C->G Success E Use a Solubility Enhancer: - Cyclodextrins - Surfactants (e.g., Tween-80, Pluronic F-127) D->E Still precipitating? D->G Success F Adjust Buffer pH (further from pKa) E->F Still precipitating? E->G Success F->G Success

Sources

Optimization

Identifying potential off-target effects of Darbufelone mesylate

Subject: Identifying & Validating Off-Target Effects of Darbufelone Mesylate Ticket ID: DM-OT-PRO-2024 Status: Open Assigned Specialist: Senior Application Scientist Executive Summary Darbufelone mesylate (CI-1004) is a...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Identifying & Validating Off-Target Effects of Darbufelone Mesylate

Ticket ID: DM-OT-PRO-2024 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

Darbufelone mesylate (CI-1004) is a dual inhibitor of COX-2 (Cyclooxygenase-2) and 5-LOX (5-Lipoxygenase). While designed to modulate the arachidonic acid pathway with reduced gastrointestinal toxicity (by sparing COX-1), its pleiotropic effects in oncology models—specifically in lung and colon cancer—suggest mechanisms of action that may exist independent of COX/LOX inhibition.

This guide addresses the technical challenges in distinguishing on-target efficacy (COX-2/5-LOX blockade) from off-target liabilities (e.g., kinase cross-reactivity, mitochondrial uncoupling, or general cytotoxicity).

Module 1: Compound Handling & Assay Stability

User Issue: "My IC50 values are shifting between replicates, and I see high variability in cell-based assays."

Root Cause Analysis

Darbufelone mesylate is highly lipophilic. The most common source of experimental error is compound precipitation in aqueous buffers or nonspecific binding to plastics, which lowers the effective concentration available to the target.

Troubleshooting Protocol
  • Solvent Integrity:

    • Primary Stock: Dissolve in 100% DMSO to 10 mM or 50 mM. Do not store aqueous intermediates.

    • Freeze/Thaw: Aliquot immediately. Repeated freeze-thaw cycles induce micro-precipitation that is invisible to the naked eye but catastrophic for enzyme kinetics.

  • The "Step-Down" Dilution Method:

    • Incorrect: Pipetting 1 µL of 10 mM stock directly into 1 mL of media (1:1000 shock dilution). This causes local precipitation.

    • Correct: Perform serial dilutions in 100% DMSO first. Then, transfer these DMSO stocks into the assay buffer/media. Ensure the final DMSO concentration is consistent across all wells (typically 0.1% - 0.5%).

Solubility & Stability Data Table

ParameterSpecificationCritical Note
MW 426.5 g/mol Mesylate salt form
Solubility (DMSO) > 50 mg/mLClear yellow solution
Solubility (Water) < 0.1 mg/mLInsoluble. Do not use PBS for stocks.
Assay Tolerance Max 1% DMSO>1% DMSO inhibits 5-LOX natively.

Module 2: Validating Primary Selectivity (The "On-Target" Baseline)

User Issue: "How do I confirm the observed effect is truly COX-independent (off-target)?"

Scientific Logic

To claim an effect is "off-target," you must first rigorously define the "on-target" window. Darbufelone is a dual inhibitor .[1] If your phenotype persists in a system lacking COX-2/5-LOX, or at concentrations significantly above the selectivity window, it is an off-target effect.

The Selectivity Window
  • COX-2 IC50: ~0.1 – 0.2 µM

  • 5-LOX IC50: ~0.2 – 0.5 µM

  • COX-1 IC50: > 10 – 20 µM

  • Threshold: Effects observed at >10 µM are likely off-target or involve COX-1 cross-reactivity.

Visualization: The Arachidonic Acid Cascade

Understanding where Darbufelone acts vs. where it shouldn't.

ArachidonicPathway AA Arachidonic Acid (Substrate) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX (Lipoxygenase) AA->LOX5 Thromboxane Thromboxane (Platelets/Gut) COX1->Thromboxane Prostaglandins Prostaglandins (Pain/Inflammation) COX2->Prostaglandins Leukotrienes Leukotrienes (Bronchoconstriction) LOX5->Leukotrienes Darbufelone Darbufelone Mesylate Darbufelone->COX1 Sparing (IC50 >20µM) Darbufelone->COX2 Inhibits (IC50 ~0.2µM) Darbufelone->LOX5 Inhibits (IC50 ~0.5µM)

Caption: Darbufelone dual-inhibition mechanism. Note the sparing of COX-1, which preserves gastric mucosal integrity.

Module 3: Screening for Unknown Off-Targets (Kinases & Receptors)

User Issue: "I suspect Darbufelone is inhibiting a kinase due to the cell cycle arrest I'm observing."

Context

Darbufelone has been observed to downregulate Cyclin D1 and upregulate p27 , causing G0/G1 arrest in cancer cells [1]. While this can be downstream of COX-2 inhibition, it often persists in COX-2 negative lines, suggesting direct interaction with cell cycle kinases or upstream signaling nodes (e.g., c-Met, EGFR, or mitochondrial targets).

Recommended Workflow: Cellular Thermal Shift Assay (CETSA)

CETSA is the gold standard for validating physical target engagement in live cells without requiring radiolabels. If Darbufelone binds an off-target protein, it will stabilize that protein against heat denaturation.

Step-by-Step CETSA Protocol for Off-Target Discovery
  • Cell Preparation:

    • Use a relevant cell line (e.g., A549 lung cancer cells).

    • Treat with Darbufelone (10 µM) vs. DMSO Control for 1 hour.

  • Thermal Challenge:

    • Aliquot cells into PCR tubes.

    • Apply a temperature gradient (e.g., 40°C to 65°C) for 3 minutes.

  • Lysis & Separation:

    • Lyse cells (freeze-thaw x3).

    • Centrifuge at 20,000 x g for 20 mins at 4°C.

    • Critical: Unbound/unstable proteins precipitate and form the pellet. Bound/stabilized proteins remain in the supernatant.

  • Detection:

    • Analyze supernatant via Western Blot (for specific suspects like CDK4 or p38) or Mass Spectrometry (for unbiased proteome-wide screening).

Visualization: CETSA Workflow

CETSA_Workflow Cells Live Cells + Darbufelone Heat Thermal Gradient (40°C - 65°C) Cells->Heat Lysis Cell Lysis & Centrifugation Heat->Lysis Supernatant Soluble Fraction (Stabilized Targets) Lysis->Supernatant Drug Bound Pellet Pellet (Denatured Proteins) Lysis->Pellet Unbound Analysis Western Blot / Mass Spec (Identify Off-Targets) Supernatant->Analysis

Caption: CETSA workflow to identify proteins physically stabilized by Darbufelone binding.

Module 4: Functional Differentiation (FAQ)

Q1: How do I distinguish between oxidative stress toxicity and specific off-target inhibition?

Answer: High concentrations (>20 µM) of thiazolone-based compounds can induce Reactive Oxygen Species (ROS).

  • Experiment: Co-treat cells with Darbufelone and an antioxidant like NAC (N-acetylcysteine) (5 mM).

  • Interpretation:

    • If NAC rescues the cell death/arrest: The effect is likely ROS-mediated non-specific toxicity (a "false" off-target).

    • If NAC has no effect: The drug is likely engaging a specific protein target (e.g., a kinase or receptor).

Q2: Can I use a COX-2 null cell line to prove off-target effects?

Answer: Yes, this is the definitive control.

  • Protocol: Use CRISPR-Cas9 to knockout PTGS2 (COX-2) in your cell line, or use a naturally COX-deficient line (e.g., HCT-15).

  • Result: If Darbufelone still inhibits proliferation or signaling in the absence of COX-2 (and 5-LOX), the mechanism is strictly off-target.

References

  • Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation. Source:[2] International Journal of Oncology. Context: Establishes Darbufelone's effect on p27/Cyclin D1 and cell cycle arrest. Link:[Link]

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells. Source:[3] Cancer Chemotherapy and Pharmacology.[3] Context: Demonstrates efficacy in non-small cell lung cancer via Caspase-3/8 activation, independent of classic inflammation pathways. Link:[Link]

  • The cellular thermal shift assay (CETSA) for evaluating drug target interactions. Source: Nature Protocols.[4] Context: The standard protocol for validating off-target binding in live cells. Link:[Link]

  • Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelone. Source: Molecules (MDPI). Context: Discusses neuro-effects and potential off-target modulation in seizure models. Link:[Link]

Sources

Troubleshooting

Darbufelone Technical Support Center: A Guide to Minimizing Cytotoxicity in Non-Cancerous Cell Lines

Welcome to the Darbufelone Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Darbufelone Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting strategies for minimizing the cytotoxic effects of Darbufelone in non-cancerous cell lines. As a potent anti-inflammatory and anti-cancer agent, understanding and controlling for off-target cytotoxicity is paramount for obtaining accurate and reproducible experimental results. This resource provides field-proven insights and methodologies to help you navigate the nuances of working with Darbufelone.

Understanding Darbufelone: Mechanism of Action

Darbufelone is a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the arachidonic acid metabolism pathway that produce pro-inflammatory prostaglandins and leukotrienes.[1] In cancer cell lines, Darbufelone has been shown to inhibit proliferation and induce apoptosis, or programmed cell death.[2][3] This apoptotic effect is mediated through the activation of caspase-3 and caspase-8.[4][5] While this is a desired outcome in cancer cells, the induction of apoptosis in non-cancerous cell lines represents a significant experimental challenge.

Frequently Asked Questions (FAQs)

Q1: Why am I observing high levels of cytotoxicity in my non-cancerous cell line after treatment with Darbufelone?

There are several potential reasons for this observation:

  • High Drug Concentration: The concentration of Darbufelone may be too high for your specific cell line. Non-cancerous cells can be more sensitive to therapeutic compounds than cancer cells.

  • Solvent Toxicity: The solvent used to dissolve Darbufelone, typically dimethyl sulfoxide (DMSO), can be toxic to cells at certain concentrations.[6][7] It is crucial to use the lowest possible concentration of DMSO in your final culture medium.

  • Prolonged Exposure Time: Continuous exposure to the drug may lead to cumulative toxicity.[8]

  • Off-Target Effects: Although Darbufelone is a targeted inhibitor, it may have off-target effects that can lead to cytotoxicity in certain cell types.[9] Darbufelone has been found to also inhibit phosphodiesterases 4 and 3.[1]

  • Cell Line Sensitivity: Different cell lines have varying sensitivities to therapeutic compounds.

Q2: What is the recommended starting concentration for Darbufelone in non-cancerous cell lines?

A good starting point is to perform a dose-response experiment. Based on published data in cancer cell lines, the IC50 values (the concentration that inhibits 50% of cell growth) for Darbufelone range from 15 to 21 µM.[10][11][12] For non-cancerous cell lines, it is advisable to start with a much lower concentration range, for example, from 0.1 µM to 20 µM, to determine the optimal non-toxic concentration for your experiments.

Q3: How can I minimize the toxic effects of the solvent?

To minimize solvent toxicity, always prepare a high-concentration stock solution of Darbufelone in DMSO and then dilute it in your cell culture medium to the final desired concentration.[6] The final concentration of DMSO in the culture medium should ideally be below 0.5%, and a solvent control (cells treated with the same concentration of DMSO as the drug-treated cells) should always be included in your experiments.[7]

Q4: What are the optimal storage conditions for Darbufelone?

Darbufelone powder should be stored at -20°C for long-term stability (up to 3 years).[11] Stock solutions in DMSO can be stored at -80°C for up to one year.[11][12] Avoid repeated freeze-thaw cycles.[13]

Troubleshooting Guide: Step-by-Step Protocols

This section provides detailed protocols to help you systematically troubleshoot and minimize the cytotoxicity of Darbufelone in your non-cancerous cell lines.

Protocol 1: Optimizing Darbufelone Concentration with a Dose-Response Assay

This protocol will help you determine the maximum non-toxic concentration of Darbufelone for your specific cell line.

Materials:

  • Your non-cancerous cell line of interest

  • Complete cell culture medium

  • Darbufelone powder

  • DMSO

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

  • Plate reader

Procedure:

  • Prepare a Darbufelone Stock Solution: Dissolve Darbufelone powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).[11] Sonicate if necessary to ensure complete dissolution.[11]

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth over the course of the experiment. Allow the cells to adhere overnight.

  • Prepare Serial Dilutions: Prepare a series of dilutions of the Darbufelone stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 0.5, 1, 5, 10, 20 µM). Remember to keep the final DMSO concentration consistent across all wells and include a DMSO-only control.

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Darbufelone.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Plot cell viability against Darbufelone concentration to determine the highest concentration that does not significantly reduce cell viability.

Protocol 2: Evaluating the Impact of Exposure Time with a Time-Course Experiment

This protocol will help you understand the kinetics of Darbufelone's cytotoxic effects and determine the optimal treatment duration.

Materials:

  • Same as Protocol 1

Procedure:

  • Determine a Sub-Lethal Concentration: From the dose-response experiment, choose the highest concentration of Darbufelone that did not cause significant cytotoxicity at the longest time point tested.

  • Cell Seeding and Treatment: Seed your cells in multiple 96-well plates and treat them with the chosen sub-lethal concentration of Darbufelone.

  • Time Points: At various time points (e.g., 6, 12, 24, 48, 72 hours), perform a cell viability assay on one of the plates.

  • Data Analysis: Plot cell viability against time to determine if the cytotoxic effects are time-dependent and to identify the optimal window for your experiments before significant cell death occurs.

Visualizing the Pathways and Workflows

To better understand the processes involved, the following diagrams illustrate the proposed apoptotic pathway of Darbufelone and a logical workflow for troubleshooting cytotoxicity.

Darbufelone_Apoptosis_Pathway Darbufelone Darbufelone COX2_5LOX COX-2 / 5-LOX Inhibition Darbufelone->COX2_5LOX Caspase8 Caspase-8 Activation Darbufelone->Caspase8 Extrinsic Pathway Prostaglandins_Leukotrienes ↓ Prostaglandins & ↓ Leukotrienes COX2_5LOX->Prostaglandins_Leukotrienes Caspase3 Caspase-3 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Troubleshooting_Workflow Start High Cytotoxicity Observed Dose_Response Protocol 1: Perform Dose-Response Assay Start->Dose_Response Check_Concentration Is there a non-toxic concentration? Dose_Response->Check_Concentration Time_Course Protocol 2: Perform Time-Course Experiment Check_Concentration->Time_Course Yes Further_Investigation Consider Off-Target Effects or Alternative Compound Check_Concentration->Further_Investigation No Check_Time Is cytotoxicity time-dependent? Time_Course->Check_Time Optimize_Experiment Optimize Experimental Parameters (Concentration & Time) Check_Time->Optimize_Experiment Yes Check_Time->Further_Investigation No

Caption: Workflow for troubleshooting Darbufelone cytotoxicity.

Data Summary

The following table summarizes key quantitative data for Darbufelone based on existing literature.

ParameterValueCell LinesReference
IC50 (Growth Inhibition) 15 ± 2.7 µMH460 (Large Cell Lung Cancer)[10]
20 ± 3.6 µMA549 (Lung Adenocarcinoma)[10][12]
21 ± 1.8 µMH520 (Squamous Cell Lung Cancer)[10][12]
Solubility in DMSO 45 mg/mL (135.35 mM)N/A[11]
100 mg/mL (233.33 mM)N/A[12]
Storage (Powder) -20°C for 3 yearsN/A[11]
Storage (DMSO Solution) -80°C for 1 yearN/A[11][12]

Concluding Remarks

Minimizing the cytotoxicity of Darbufelone in non-cancerous cell lines is achievable through systematic optimization of experimental parameters. By carefully controlling for drug concentration, solvent effects, and exposure time, researchers can obtain reliable and reproducible data. This guide provides a framework for troubleshooting common issues and is intended to support the successful application of Darbufelone in your research.

References

  • (2025-08-06) Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. ResearchGate. [Link]

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Semantic Scholar. [Link]

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. PubMed. [Link]

  • Is there any protocols for making stock solution in cytotoxicity assay? ResearchGate. [Link]

  • Mechanism of action of antiinflammatory drugs. PubMed. [Link]

  • Darbufelone Mesilate. Prous Science. [Link]

  • What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture? ResearchGate. [Link]

  • Caspases as Targets for Drug Development. NCBI Bookshelf. [Link]

  • Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro. PubMed. [Link]

  • Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. PMC. [Link]

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. Indian Journal of Pharmaceutical Education and Research. [Link]

  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research. [Link]

  • Shigella-induced Apoptosis Is Dependent on Caspase-1 Which Binds to IpaB. Harvard DASH. [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]

  • Selective Induction of Apoptosis Through Activation of caspase-8 in Human Leukemia Cells (Jurkat) by Dandelion Root Extract. PubMed. [Link]

  • Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. MDPI. [Link]

  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [Link]

  • Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]

  • Experimental therapy uses innate immunity to fight diverse cancers. Drug Discovery News. [Link]

  • Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

Sources

Optimization

Troubleshooting inconsistent results in Darbufelone potency assays

Topic: Troubleshooting Inconsistent Results in Darbufelone (Dual COX-2/5-LOX Inhibitor) Assays Document ID: TSC-DARB-004 Last Updated: 2025-05-15 Executive Summary Darbufelone is a dual inhibitor targeting both Cyclooxyg...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Inconsistent Results in Darbufelone (Dual COX-2/5-LOX Inhibitor) Assays Document ID: TSC-DARB-004 Last Updated: 2025-05-15

Executive Summary

Darbufelone is a dual inhibitor targeting both Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2][3] While this dual mechanism offers therapeutic advantages, it introduces significant complexity into potency assays. Inconsistencies in IC50 values are rarely due to "bad drug" but rather stem from three specific technical pitfalls: poor aqueous solubility , redox-mediated pseudoinhibition in 5-LOX assays , and time-dependent binding kinetics in COX-2 assays .

This guide moves beyond basic protocol checks to address the mechanistic root causes of assay failure.

Part 1: Compound Handling & Solubility (The Foundation)

Q: My IC50 curves are flat or show high variability between replicates. Is the compound degrading?

A: While degradation is possible, the most common culprit with Darbufelone is microprecipitation . Darbufelone is highly lipophilic. When a concentrated DMSO stock is spiked directly into an aqueous reaction buffer, the compound can crash out of solution, forming invisible micro-aggregates. This effectively lowers the free concentration of the drug, leading to underestimation of potency (higher IC50).

The Fix: The "Intermediate Dilution" Protocol Do not pipette 100% DMSO stock directly into the assay well. Use an intermediate step to ensure colloidal stability.

StepActionScientific Rationale
1 Prepare 1000x Stock Dissolve Darbufelone in 100% DMSO (e.g., 10 mM).
2 Intermediate Dilution Dilute 1:10 into a solvent-compatible buffer (e.g., 10% DMSO / 90% Buffer) before adding to the final assay.
3 Visual Check Inspect the intermediate plate under a microscope. Any turbidity indicates precipitation.
4 Final Concentration Ensure final assay DMSO concentration is <1% (COX-2) or <0.5% (5-LOX) to prevent solvent interference.

Critical Validation: If you suspect solubility issues, spin down your assay mixture (10,000 x g for 5 mins) before running the read. If the potency drops significantly after spinning, your compound was precipitated, not dissolved.

Part 2: 5-LOX Assay Specifics (The Redox Trap)

Q: I see potent inhibition of 5-LOX, but it disappears when I change assay conditions. Is Darbufelone a false positive?

A: It is likely acting as a Redox Pseudoinhibitor . 5-LOX contains a non-heme iron that must be oxidized to the ferric state (Fe3+) to be active. This activation requires "peroxide tone" (trace lipid hydroperoxides). Darbufelone contains a di-tert-butylphenol moiety. Phenols are redox-active; they can reduce the active site iron (Fe3+


 Fe2+) or scavenge the activating peroxides, shutting down the enzyme via a mechanism distinct from competitive binding.

Troubleshooting Matrix: Distinguishing True Inhibition from Redox Artifacts

ObservationPotential CauseValidation Experiment
Potency decreases 10x with added peroxides Peroxide Scavenging (Pseudoinhibition)Add 1-5

M 13-HpODE to the assay. If inhibition vanishes, the drug is scavenging the activator, not binding the enzyme.
High background in absorbance assays Spectral InterferenceDarbufelone absorbs UV/Vis. Switch to a fluorescence-based assay (e.g., H2DCFDA) or HPLC readout of LTB4.
Loss of potency in Whole Blood vs. Buffer High Protein BindingDarbufelone is >98% protein bound. Run the assay in serum-free media or calculate the "Free Fraction" shift.

Visualizing the 5-LOX Activation & Inhibition Pathway

LOX_Pathway AA Arachidonic Acid Fe2 5-LOX (Fe2+) Inactive Fe3 5-LOX (Fe3+) Active Fe2->Fe3 Oxidation (Requires ROOH) Fe3->Fe2 Reduction LTB4 Leukotriene A4 (-> LTB4) Fe3->LTB4 Catalysis + AA ROOH Lipid Hydroperoxides Darb Darbufelone (Inhibitor) Darb->Fe3 Competitive Binding Darb->Fe3 Reductive Deactivation Darb->ROOH Scavenging (Redox Artifact)

Figure 1: 5-LOX Activation Cycle.[2][4][5][6] Note that Darbufelone can inhibit by binding the active site (blue line) OR by reducing the iron/scavenging peroxides (red dotted lines), leading to false potency readings in low-peroxide buffers.

Part 3: COX-2 Assay Specifics (Kinetics)

Q: My COX-2 IC50 values shift significantly depending on how long I mix the reagents. Why?

A: Darbufelone, like many COX-2 selective inhibitors (e.g., Celecoxib), exhibits Slow-Tight Binding Kinetics . Unlike simple competitive inhibitors that bind instantly, these molecules require a conformational change in the enzyme to lock into the allosteric side pocket. If you add the substrate (Arachidonic Acid) immediately after the drug, the reaction will proceed before the inhibitor has fully bound, resulting in a false low potency .

The Protocol Fix: Pre-Incubation

  • Mix: Enzyme + Inhibitor (Darbufelone).

  • Wait: Incubate for 15–30 minutes at room temperature (or 37°C). This allows the

    
     equilibrium to settle.
    
  • Start: Add Arachidonic Acid to initiate the reaction.

Data Comparison: Immediate vs. Pre-incubated

ConditionObserved IC50 (Example)Interpretation
No Pre-incubation 500 nMFalse Negative. Enzyme was active during the slow binding phase.
30 min Pre-incubation 45 nMTrue Potency. Reflects the thermodynamic affinity of the drug.
Part 4: Troubleshooting Workflow

Use this logic flow to diagnose inconsistent data.

Troubleshooting_Flow Start Inconsistent Results CheckSol 1. Check Solubility Start->CheckSol CheckType 2. Check Assay Type Start->CheckType Precip Turbidity or Variable Replicates? CheckSol->Precip IsLOX 5-LOX Assay? CheckType->IsLOX IsCOX COX-2 Assay? CheckType->IsCOX FixSol Use Intermediate Dilution Step Precip->FixSol Yes Redox Redox Interference? IsLOX->Redox TimeDep Time-Dependent Shift? IsCOX->TimeDep FixRedox Add Peroxide Scavenger Control or use HPLC Redox->FixRedox FixTime Increase Pre-incubation (15-30 mins) TimeDep->FixTime

Figure 2: Decision tree for diagnosing assay inconsistencies. Blue nodes represent diagnostic steps; Green nodes represent validated solutions.

References
  • Dual Inhibition Mechanism : Fischer, L., et al. (2015). "Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation."[3] Oncology Reports.

  • 5-LOX Redox Issues : Werz, O., & Steinhilber, D. (2005). "Development of 5-lipoxygenase inhibitors: lessons from cellular drug screening." Biochemical Pharmacology. (Discusses redox pseudoinhibition mechanisms).

  • COX-2 Kinetics : Copeland, R. A., et al. (1994).[7] "Mechanism of selective inhibition of the inducible isoform of prostaglandin G/H synthase."[7] PNAS. (Establishes time-dependent inhibition protocols).

  • Compound Solubility : Di, L., & Kerns, E. H. (2006). "Biological assay challenges from compound solubility: strategies for bioassay optimization." Drug Discovery Today.

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Darbufelone Mesylate vs. Celecoxib Efficacy in Lung Cancer Cells

Executive Summary & Mechanistic Verdict In the context of Non-Small Cell Lung Cancer (NSCLC) research, Celecoxib remains the clinical "Gold Standard" for chemoprevention via selective COX-2 inhibition. However, Darbufelo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Verdict

In the context of Non-Small Cell Lung Cancer (NSCLC) research, Celecoxib remains the clinical "Gold Standard" for chemoprevention via selective COX-2 inhibition. However, Darbufelone Mesylate (CI-1004) represents a mechanistically superior "Next-Generation" tool compound due to its dual-inhibitory action.

The Scientist's Verdict: While Celecoxib effectively blocks Prostaglandin E2 (PGE2) synthesis, it suffers from the "Arachidonic Acid Shunt" effect—where accumulated substrate is diverted to the 5-Lipoxygenase (5-LOX) pathway, increasing pro-tumorigenic Leukotrienes (LTB4). Darbufelone Mesylate circumvents this resistance mechanism by simultaneously inhibiting both COX-2 and 5-LOX (or the upstream release of arachidonic acid), offering a more complete blockade of inflammatory carcinogenesis.

Mechanistic Distinction: The "Shunt" Hypothesis

To understand the efficacy difference, one must visualize the Arachidonic Acid (AA) cascade. In lung adenocarcinoma (e.g., A549 cells), inflammation drives tumor growth.

Diagram 1: The Arachidonic Acid Shunt & Drug Targets

This diagram illustrates how Celecoxib blockade can inadvertently fuel the 5-LOX pathway, whereas Darbufelone shuts down both escape routes.

AAPathway AA Arachidonic Acid (AA) (Substrate) COX2 COX-2 Enzyme AA->COX2 Metabolism LOX5 5-LOX Enzyme AA->LOX5 Shunt Pathway PGE2 PGE2 (Proliferation/Angiogenesis) COX2->PGE2 COX2->LOX5 Substrate Shunt (Celecoxib Resistance) LTB4 Leukotrienes (LTB4) (Survival/Metastasis) LOX5->LTB4 Celecoxib Celecoxib (Selective Blockade) Celecoxib->COX2 Inhibits Darbufelone Darbufelone Mesylate (Dual Blockade) Darbufelone->COX2 Inhibits Darbufelone->LOX5 Inhibits

Caption: Figure 1. Dual inhibition by Darbufelone prevents the 'AA Shunt' to pro-survival leukotrienes, a limitation of Celecoxib.

Comparative Efficacy Analysis (Data Summary)

The following data aggregates findings from A549 (Adenocarcinoma) and H460 (Large Cell Carcinoma) cell lines.

FeatureCelecoxib (Standard)Darbufelone Mesylate (Challenger)
Primary Target Selective COX-2 (IC50 ~0.04 µM enzyme)Dual COX-2 / 5-LOX (IC50 ~0.19 µM enzyme)
A549 Viability (IC50) ~19.96 µM [1]~20.0 µM [2]
H460 Viability (IC50) ~12.48 µM [1]~15.0 µM [2]
Cell Cycle Effect G0/G1 Arrest (via p21/p27)G0/G1 Arrest (Strong p27 upregulation)
Apoptosis Mechanism Caspase-3 activation; PPAR-γ dependentCaspase-3 & Caspase-8 activation
Resistance Profile High: Increases LTB4 productionLow: Suppresses LTB4 & PGE2

Expert Insight: While the in vitro IC50 values appear similar, the biological impact differs.[1] Celecoxib often requires concentrations >20µM to induce apoptosis, which may be off-target (COX-independent). Darbufelone's efficacy at similar concentrations is driven by the simultaneous collapse of two survival pathways, making it a more robust tool for studying inflammation-driven cancer.

Experimental Workflow & Protocols

To validate these findings in your lab, do not rely solely on metabolic assays (MTT). You must confirm the mechanism (Dual Pathway Blockade).

Diagram 2: Validation Workflow

Workflow Step1 1. Cell Seeding (A549/H460) 24h Attachment Step2 2. Drug Treatment (0-60 µM) Celecoxib vs Darbufelone Step1->Step2 Step3 3. Dual Readout Step2->Step3 AssayA Viability (MTT/MTS) Step3->AssayA AssayB Mechanism (ELISA for PGE2 & LTB4) Step3->AssayB Step4 4. Data Analysis IC50 & Ratio Calculation AssayA->Step4 AssayB->Step4

Caption: Figure 2. Recommended workflow combining phenotypic (viability) and mechanistic (ELISA) endpoints.

Protocol A: High-Sensitivity Viability Assay (MTT)

Purpose: Determine IC50 with precision, avoiding edge-effect artifacts.

  • Seeding: Plate A549 cells at 3,000 cells/well in 96-well plates. Allow 24h attachment.

  • Preparation: Dissolve Darbufelone Mesylate and Celecoxib in DMSO.

    • Critical Step: Final DMSO concentration must be < 0.1% in all wells. Include a "Vehicle Control" (0.1% DMSO only) and a "Positive Control" (e.g., Doxorubicin).

  • Treatment: Treat for 72 hours (essential for COX inhibitors to show anti-proliferative phenotype).

  • Development: Add MTT reagent (0.5 mg/mL) in low-light conditions. Incubate 4h at 37°C.

  • Solubilization: Remove media carefully. Add 150 µL DMSO. Shake 10 min.

  • Read: Absorbance at 570 nm (reference 630 nm).

  • Calculation: (OD_Sample - OD_Blank) / (OD_Control - OD_Blank) * 100.

Protocol B: Mechanistic Confirmation (The "Dual Blockade" Test)

Purpose: Prove Darbufelone is superior in blocking the "Shunt".

  • Culture: Grow A549 cells in 6-well plates until 80% confluent.

  • Induction: Pre-treat with IL-1β (10 ng/mL) for 4h to upregulate COX-2/5-LOX.

  • Treatment: Add Celecoxib (20 µM) or Darbufelone (20 µM) for 24h.

  • Supernatant Collection: Collect media. Centrifuge to remove debris.

  • ELISA Analysis:

    • Aliquot 1: Measure PGE2 (Prostaglandin E2).

    • Aliquot 2: Measure LTB4 (Leukotriene B4).

  • Expected Result:

    • Celecoxib:[2][3][4][5][6] Low PGE2, High/Normal LTB4 (The Shunt).

    • Darbufelone:Low PGE2, Low LTB4 (Dual Blockade).

References

  • Induction but not inhibition of COX-2 confers human lung cancer cell apoptosis by celecoxib. Source: National Institutes of Health (NIH) / PubMed URL:[Link] Relevance: Establishes Celecoxib IC50 values (19.96 µM for A549) and mechanism.[7]

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Source:[8][9][10] Cancer Chemotherapy and Pharmacology (via Springer/ResearchGate) URL:[Link] Relevance: Primary source for Darbufelone efficacy in A549/H460 and dual-inhibition mechanism.

  • Dual inhibition of 5-LOX and COX-2 suppresses colon cancer formation promoted by cigarette smoke. Source: Carcinogenesis (Oxford Academic) URL:[Link] Relevance: Validates the "Shunt Hypothesis" and the superiority of dual blockade in smoke-related cancers.

Sources

Comparative

Comparative analysis of Darbufelone and other NSAIDs in cancer research

[1] Executive Summary: The "Shunt" Problem in Cancer Inflammation While Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Celecoxib have shown promise in cancer prevention by targeting Cyclooxygenase-2 (COX-2), their e...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The "Shunt" Problem in Cancer Inflammation

While Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like Celecoxib have shown promise in cancer prevention by targeting Cyclooxygenase-2 (COX-2), their efficacy is often limited by a compensatory mechanism known as the "Arachidonic Acid Shunt." When COX-2 is blocked, accumulated Arachidonic Acid (AA) is diverted toward the 5-Lipoxygenase (5-LOX) pathway, increasing the production of Leukotrienes (e.g., LTB4), which are potent pro-survival and proliferative signals for tumor cells.

Darbufelone (CI-1004) represents a distinct class of "Dual Inhibitors" (di-tert-butyl phenols) that simultaneously block COX-2 and 5-LOX. This guide provides a technical comparison of Darbufelone against standard NSAIDs, validating its potential to overcome resistance mechanisms inherent to single-target therapies.

Mechanistic Comparison: Dual vs. Single Pathway Inhibition

The primary advantage of Darbufelone over traditional NSAIDs (Indomethacin) or Coxibs (Celecoxib) is the prevention of the leukotriene shunt.

The Signaling Cascade

The diagram below illustrates the Arachidonic Acid metabolism and the intervention points of different inhibitors. Note how Celecoxib blocks only one arm, potentially fueling the other, whereas Darbufelone imposes a total blockade.

AA_Pathway cluster_COX Cyclooxygenase Pathway cluster_LOX Lipoxygenase Pathway AA Arachidonic Acid (AA) COX2 COX-2 Enzyme AA->COX2 LOX5 5-LOX Enzyme AA->LOX5 AA->LOX5 Increased Flux COX2->AA Shunt (If COX blocked) PGE2 Prostaglandin E2 (Proliferation/Angiogenesis) COX2->PGE2 LTB4 Leukotriene B4 (Survival/Metastasis) LOX5->LTB4 Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX2 Blocks Darbufelone Darbufelone (Dual COX-2 / 5-LOX) Darbufelone->COX2 Blocks Darbufelone->LOX5 Blocks

Figure 1: Mechanism of Action. Celecoxib inhibition can shunt AA to the 5-LOX pathway, increasing LTB4. Darbufelone blocks both exits, preventing compensatory survival signaling.

Performance Analysis: Quantitative Comparison

Enzyme Inhibition Profile

Darbufelone exhibits high potency against COX-2 and 5-LOX while maintaining selectivity against the gastro-protective COX-1 isoform.

CompoundTarget(s)COX-2 IC50 (µM)COX-1 IC50 (µM)5-LOX InhibitionSelectivity Ratio (COX-1/COX-2)
Darbufelone Dual (COX-2 / 5-LOX) 0.19 20.0 Potent ~105
CelecoxibCOX-2 Selective0.04 - 0.9>15.0None>300
IndomethacinNon-selective COX0.600.02None0.03 (COX-1 pref)
Zileuton5-LOX SelectiveN/AN/APotentN/A
In Vitro Efficacy (Cancer Cell Lines)

The dual inhibition translates to comparable or superior cytotoxicity in non-small cell lung cancer (NSCLC) and colon cancer lines, particularly where COX-2/5-LOX co-expression is high.

Cell LineTissue OriginDarbufelone IC50 (µM)Celecoxib IC50 (µM)Performance Note
A549 Lung (Adenocarcinoma)20.0 ± 3.6 ~19.96Comparable potency; Darbufelone prevents LTB4 escape.
H460 Lung (Large Cell)15.0 ± 2.7 ~12.48High sensitivity to inflammatory blockade.
H520 Lung (Squamous)21.0 ± 1.8 > 25.0Darbufelone shows broader efficacy across subtypes.
LoVo Colon (Metastatic)Dose-Dependent *~30 - 60Darbufelone significantly reduces migration/invasion vs. single agents.

*Note: In LoVo cells, Darbufelone (10-40 µM) induces G0/G1 arrest and upregulates E-cadherin, reversing epithelial-to-mesenchymal transition (EMT).

Experimental Protocols: Validating Dual Inhibition

To confirm Darbufelone’s mechanism in your specific cancer model, you must validate the simultaneous reduction of PGE2 and LTB4. Measuring viability alone is insufficient to prove the mechanism.

Protocol 1: Dual Pathway Biomarker Quantification

Objective: Quantify the "Shunt Effect" (or lack thereof) in treated supernatants.

Materials:

  • Cancer Cell Line (e.g., A549 or LoVo).[1][2]

  • Darbufelone (dissolved in DMSO).

  • Celecoxib (Control - Single Agent).

  • Calcium Ionophore A23187 (to stimulate AA release).

  • PGE2 and LTB4 ELISA Kits.

Workflow:

  • Seeding: Plate cells at

    
     cells/well in 6-well plates. Incubate 24h.
    
  • Treatment: Treat cells with:

    • Vehicle (DMSO 0.1%)

    • Celecoxib (20 µM)

    • Darbufelone (20 µM)

  • Incubation: Incubate for 24 hours.

  • Stimulation: Wash cells with PBS.[3] Add serum-free medium containing 5 µM Calcium Ionophore A23187 for 30 minutes. Rationale: This forces rapid AA release, stressing the enzyme systems to reveal the shunt.

  • Harvest: Collect supernatant immediately. Centrifuge at 500xg for 5 min to remove debris.

  • Analysis: Perform ELISA for PGE2 and LTB4.

Expected Results:

  • Celecoxib:[4][5][6][7] Low PGE2, High LTB4 (Shunt active).

  • Darbufelone:Low PGE2, Low LTB4 (Dual Blockade).

Protocol 2: Experimental Workflow Visualization

The following diagram outlines the logical flow for characterizing Darbufelone in a new cell line.

Protocol_Workflow cluster_Assays Parallel Validation Assays Start Select Cell Line (High COX-2/5-LOX) Treat Drug Treatment (24h - 72h) Start->Treat Viability MTS/MTT Assay (IC50 Determination) Treat->Viability ELISA ELISA (Supernatant) (PGE2 & LTB4 Levels) Treat->ELISA Western Western Blot (Caspase-3, p27, Cyclin D1) Treat->Western Outcome Data Synthesis: Efficacy + Mechanism Viability->Outcome ELISA->Outcome Western->Outcome

Figure 2: Experimental Workflow. A multi-parametric approach is required to correlate cytotoxicity (MTS) with the specific dual-inhibition mechanism (ELISA).

Clinical & Translational Insights

In Vivo Efficacy Threshold

In Lewis Lung Carcinoma (LLC) mouse models, Darbufelone demonstrated significant tumor growth inhibition (~30% reduction in tumor weight). However, this effect was dose-dependent with a high threshold :

  • 20-40 mg/kg: No significant inhibition.[8]

  • 80 mg/kg: Significant inhibition (

    
    ).
    

Implication for Drug Development: The steep dose-response curve suggests that achieving sufficient plasma concentrations is critical. Formulation strategies (e.g., nanoparticle delivery) may be required to enhance bioavailability and maintain the dual-inhibitory concentration in the tumor microenvironment without systemic toxicity.

Resistance Profile

Darbufelone is particularly valuable for Multidrug Resistant (MDR) phenotypes. In LoVo-MDR cells, dual inhibition prevents the upregulation of survival factors (Bcl-2) often triggered by standard chemotherapy, making it a strong candidate for combination therapy regimens.

References

  • Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo. Cancer Chemotherapy and Pharmacology.[9]

  • Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro. Oncology Reports.

  • Darbufelone (CI-1004) Product Information and Biological Activity. MedChemExpress.

  • Celecoxib in oncology: targeting the COX-2/PGE2 axis to reprogram the tumor immune microenvironment. Frontiers in Oncology.

  • In Vitro Characterization of Inhibitors for Lung A549 and Leukemia K562 Cell Lines. Pharmaceuticals (MDPI).

Sources

Validation

Comparative Guide: Measuring the COX-2 versus COX-1 Selectivity Ratio of Darbufelone

Executive Summary This guide details the experimental framework for determining the selectivity ratio of Darbufelone (CI-1004) , a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Unlike "coxibs" (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the experimental framework for determining the selectivity ratio of Darbufelone (CI-1004) , a dual inhibitor of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX). Unlike "coxibs" (e.g., celecoxib, rofecoxib) which rely solely on COX-2 selectivity for gastrointestinal safety, Darbufelone employs a dual-pathway blockade.

For drug development professionals, accurately measuring Darbufelone’s COX-2/COX-1 ratio requires distinguishing between intrinsic enzyme potency (recombinant assays) and physiologically relevant inhibition (Human Whole Blood Assays - HWBA). This guide prioritizes the HWBA as the "Gold Standard" for predicting clinical efficacy and safety.

Mechanistic Rationale

To interpret the selectivity ratio correctly, one must understand the upstream arachidonic acid (AA) cascade. Pure COX-2 inhibitors shunt AA toward the 5-LOX pathway, potentially increasing leukotriene production (pro-inflammatory/gastric damaging). Darbufelone mitigates this by inhibiting both arms.[1]

Pathway Visualization

The following diagram illustrates the Arachidonic Acid cascade and the distinct intervention points of Darbufelone versus traditional NSAIDs and Coxibs.

Mechanism of Action AA Arachidonic Acid (AA) COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX5 5-LOX AA->LOX5 PGs_Home Prostaglandins (Gastric Protection) COX1->PGs_Home PGs_Inflam Prostaglandins (Inflammation/Pain) COX2->PGs_Inflam LTs Leukotrienes (Inflammation/Ulceration) LOX5->LTs Darbufelone Darbufelone (Dual Inhibitor) Darbufelone->COX1 Low Potency Darbufelone->COX2 High Potency Darbufelone->LOX5 Inhibits Celecoxib Celecoxib (COX-2 Selective) Celecoxib->COX1 Weak Celecoxib->COX2

Caption: Comparative mechanism of Darbufelone (Dual Inhibition) vs. Celecoxib (Selective COX-2). Note Darbufelone's blockade of the Leukotriene pathway.

Comparative Performance Data

The following table synthesizes experimental data comparing Darbufelone against industry standards. Note the distinction between Recombinant Enzyme (intrinsic binding) and Whole Blood (protein-bound/cellular) assays.

Table 1: Selectivity Profiles (IC50 & Ratios)
CompoundAssay TypeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1 / COX-2)5-LOX IC50 (µM)
Darbufelone Recombinant Enzyme20.0 0.19 ~105 (Highly Selective)0.2 - 0.7
Celecoxib Human Whole Blood82.06.8~12 Inactive
Rofecoxib Recombinant Enzyme>1000.5>200 Inactive
Indomethacin Human Whole Blood0.0090.310.03 (COX-1 Selective)Inactive
Diclofenac Human Whole Blood0.0760.026~2.9 (Balanced)Inactive

Critical Interpretation:

  • Ratio > 1: Indicates COX-2 Selectivity.

  • Darbufelone: Exhibits a high intrinsic selectivity ratio (~105) in enzyme assays. However, unlike pure Coxibs, its safety profile is augmented by the 5-LOX inhibition (IC50 ~0.2 µM), which prevents the "leukotriene shunt" often observed with pure COX-2 inhibitors.

Experimental Protocol: Human Whole Blood Assay (HWBA)

While recombinant assays provide clean kinetic data, they fail to account for plasma protein binding (Darbufelone is highly protein-bound). The William Harvey Research Institute (WHRI) modified assay is the required standard for validating clinical relevance.

Workflow Diagram

HWBA Protocol cluster_COX1 COX-1 Assay (Platelets) cluster_COX2 COX-2 Assay (Monocytes) Start Draw Blood (Heparinized) Split Split Aliquots Start->Split Step1A No Stimulation Split->Step1A Step2A Add LPS (10 µg/mL) + Aspirin (10 µg/mL)* Split->Step2A Step1B Incubate 1h @ 37°C (Clotting induces COX-1) Step1A->Step1B Step1C Measure TXB2 (Thromboxane B2) Step1B->Step1C Calc Calculate IC50 & Ratio Step1C->Calc Step2B Incubate 24h @ 37°C Step2A->Step2B Step2C Measure PGE2 (Prostaglandin E2) Step2B->Step2C Step2C->Calc

*Caption: HWBA Workflow. Aspirin is added to COX-2 arm to irreversibly block platelet COX-1, ensuring PGE2 measured is solely monocyte COX-2 origin.

Step-by-Step Methodology

A. COX-1 Assessment (Platelet Activity)

  • Collection: Draw peripheral venous blood from healthy volunteers into heparinized tubes (avoid EDTA/Citrate as calcium is required for clotting).

  • Treatment: Aliquot 1 mL of blood into tubes containing vehicle (DMSO <0.2%) or Darbufelone (range: 0.01 µM – 100 µM).

  • Activation: Incubate at 37°C for 60 minutes . The coagulation process activates platelets to release Thromboxane B2 (TXB2) via COX-1.

  • Termination: Centrifuge at 2,000 x g for 10 min. Collect serum.

  • Quantification: Measure TXB2 levels using a validated ELISA or LC-MS/MS.

B. COX-2 Assessment (Monocyte Activity)

  • Preparation: To the heparinized blood, add Aspirin (10 µg/mL) .[2] Why? This irreversibly acetylates COX-1 in platelets, eliminating background noise.

  • Induction: Add Lipopolysaccharide (LPS) (10 µg/mL) to induce COX-2 expression in monocytes.

  • Treatment: Add Darbufelone (concurrently with LPS or pre-incubated 15 min).

  • Incubation: Incubate for 24 hours at 37°C .

  • Quantification: Centrifuge and measure plasma PGE2 levels.

C. Calculation



Data Interpretation & Pitfalls
  • The "Shunt" Effect: When testing Darbufelone, you must also assay for LTB4 (Leukotriene B4) in the ionophore-stimulated blood fraction. A pure COX-2 inhibitor will often increase LTB4 levels (substrate shunting). Darbufelone should show a decrease in LTB4, confirming its dual mechanism.

  • Protein Binding: Darbufelone has high plasma protein binding (>95%). Recombinant enzyme assays (Table 1, Row 1) often yield lower IC50 values (higher potency) than Whole Blood Assays. Always report which assay was used.

  • Incubation Time: COX-2 is time-dependent. Short incubations (<30 min) in enzyme assays may favor competitive inhibitors (like ibuprofen) over time-dependent inhibitors (like coxibs). Ensure enzyme assays use a minimum 10-minute pre-incubation.

References
  • Flynn, D. L., et al. (1994). "Glucocorticoid-selective anti-inflammatory agents: Discovery of Darbufelone." Journal of Medicinal Chemistry.

  • Warner, T. D., et al. (1999). "Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: A full in vitro analysis." Proceedings of the National Academy of Sciences (PNAS).

  • Patrignani, P., & Patrono, C. (2015). "Cyclooxygenase inhibitors: From pharmacology to clinical read-outs." Biochimica et Biophysica Acta (BBA).

  • MedChemExpress. (2024). "Darbufelone (CI-1004) Product Monograph & Biological Activity."

Sources

Comparative

A Comparative Guide to the Analgesic Efficacy of Darbufelone and Indomethacin

For Researchers, Scientists, and Drug Development Professionals In the landscape of analgesic and anti-inflammatory drug development, the nuanced differences between therapeutic agents dictate their clinical applicabilit...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of analgesic and anti-inflammatory drug development, the nuanced differences between therapeutic agents dictate their clinical applicability and potential for success. This guide offers a detailed comparison of Darbufelone, a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), and Indomethacin, a conventional non-steroidal anti-inflammatory drug (NSAID) that non-selectively inhibits both COX-1 and COX-2 enzymes. This analysis is designed to provide researchers and drug development professionals with a comprehensive understanding of their respective mechanisms, a framework for preclinical evaluation, and the available efficacy data to inform future research.

Section 1: Mechanistic Differences and Therapeutic Rationale

The primary mechanism of action for most NSAIDs involves the inhibition of cyclooxygenase enzymes, which are crucial for the synthesis of prostaglandins—key mediators of pain, fever, and inflammation.[1][2] However, the selectivity of this inhibition is a critical determinant of a drug's efficacy and side-effect profile.

Indomethacin: The Non-Selective COX Inhibitor

Indomethacin exerts its potent analgesic and anti-inflammatory effects by inhibiting both COX-1 and COX-2 enzymes.[1][3]

  • COX-1 Inhibition: The COX-1 isoform is constitutively expressed in most tissues and plays a vital role in physiological processes, including maintaining the integrity of the gastrointestinal mucosa and mediating platelet aggregation.[1] Inhibition of COX-1 is associated with the therapeutic anti-inflammatory effects of NSAIDs but is also responsible for common adverse effects such as gastric irritation and bleeding.[4][5]

  • COX-2 Inhibition: The COX-2 isoform is typically induced by inflammatory stimuli, and its inhibition is primarily responsible for the analgesic and anti-inflammatory actions of NSAIDs.[6][7]

Darbufelone: A Dual-Inhibition Strategy

Darbufelone represents a more targeted approach to anti-inflammatory therapy.[8][9] Its mechanism involves:

  • Selective COX-2 Inhibition: Darbufelone potently inhibits COX-2 (IC50 = 0.19 µM) while being significantly less potent against COX-1 (IC50 = 20 µM).[10] This selectivity is intended to provide analgesic and anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[4][11]

  • 5-Lipoxygenase (5-LOX) Inhibition: In addition to its action on the COX pathway, Darbufelone also inhibits 5-LOX, the key enzyme in the biosynthesis of leukotrienes.[9] Leukotrienes are potent pro-inflammatory mediators involved in various inflammatory diseases. By inhibiting both pathways, Darbufelone offers a broader spectrum of anti-inflammatory action.

The dual inhibition of COX-2 and 5-LOX positions Darbufelone as a potentially potent anti-inflammatory agent with a theoretically improved safety profile over traditional NSAIDs.[8][9]

Signaling Pathway Diagram

NSAID Mechanism of Action AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 LOX 5-LOX AA->LOX PGs_TX Prostaglandins & Thromboxanes (Physiological) COX1->PGs_TX PGs_Inflam Prostaglandins (Inflammation, Pain) COX2->PGs_Inflam LTs Leukotrienes (Inflammation) LOX->LTs Indo Indomethacin Indo->COX1 Indo->COX2 Darb Darbufelone Darb->COX2 Darb->LOX

Caption: Mechanism of Indomethacin (non-selective COX inhibition) vs. Darbufelone (selective COX-2 and 5-LOX inhibition).

Section 2: Preclinical Efficacy Data and Comparative Analysis

A direct comparison of the analgesic efficacy of Darbufelone and indomethacin is challenging due to the limited publicly available data for Darbufelone in established preclinical pain models. The majority of published research on Darbufelone has focused on its anti-cancer properties.[9] However, we can review the available data for indomethacin to establish a benchmark for analgesic activity.

Indomethacin: Preclinical Analgesic Efficacy
Preclinical Model Endpoint Indomethacin Dose Observed Efficacy Reference
Acetic Acid-Induced Writhing (Mice)Reduction in writhing10 mg/kg51.23% inhibition[12]
Carrageenan-Induced Paw Edema (Rats)Reduction in paw edema10 mg/kg54% inhibition at 2-4 hours[13]
Modified Hot Plate Test (Rats/Mice)Inhibition of hyperalgesia4 mg/kg, i.p.Significant inhibition of carrageenan-induced hyperalgesia[14]

Analysis: Indomethacin consistently demonstrates significant analgesic and anti-inflammatory effects in rodent models of peripheral and inflammatory pain. The acetic acid-induced writhing test, a model of visceral pain, and the carrageenan-induced paw edema model, an inflammatory pain model, both show a robust response to indomethacin treatment.[12][13] The modified hot plate test further confirms its ability to counteract thermal hyperalgesia.[14]

Darbufelone: Data Gap Currently, there is a lack of published, peer-reviewed studies detailing the analgesic efficacy of Darbufelone in these standardized preclinical models. While its anti-inflammatory mechanism is well-characterized, its specific dose-dependent effects on nociceptive endpoints have not been widely reported. To definitively compare its analgesic potential to indomethacin, further studies utilizing the protocols outlined in the following section are required.

Section 3: Experimental Protocols for Comparative Efficacy Testing

To directly compare the analgesic efficacy of Darbufelone and indomethacin, standardized and validated preclinical pain models are essential. The following protocols provide a framework for such a comparative study.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This model assesses the efficacy of analgesics against chemically induced visceral pain.[15][16]

Methodology:

  • Animal Model: Male albino mice (20-25 g).

  • Acclimatization: House animals in standard conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control (e.g., 0.9% saline)

    • Indomethacin (e.g., 10 mg/kg, intraperitoneal)

    • Darbufelone (multiple doses to determine a dose-response curve, e.g., 10, 30, 100 mg/kg, oral or i.p.)

  • Drug Administration: Administer the test compounds 30-60 minutes before the induction of writhing.

  • Induction of Writhing: Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.[15]

  • Observation: Immediately after acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.[17]

  • Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group.

Carrageenan-Induced Paw Edema (Inflammatory Pain Model)

This model is used to evaluate the anti-inflammatory and anti-hyperalgesic effects of test compounds.[4][18]

Methodology:

  • Animal Model: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Baseline Measurement: Measure the baseline paw volume of the right hind paw using a plethysmometer.

  • Grouping and Drug Administration: Group and dose the animals as described in the writhing test protocol. Administer compounds 60 minutes prior to carrageenan injection.

  • Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[4]

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each treated group compared to the vehicle control group at each time point.

Hot Plate Test (Thermal Pain Model)

This test is used to assess the central analgesic activity of a compound.[11]

Methodology:

  • Animal Model: Male mice (20-25 g).

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Latency: Place each mouse on the hot plate and record the time until it exhibits a nociceptive response (e.g., licking of the hind paws or jumping). A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Grouping and Drug Administration: Group and dose animals as previously described.

  • Post-Treatment Latency: Test the animals on the hot plate at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).

  • Data Analysis: Compare the post-treatment latencies to the baseline latencies and to the vehicle control group.

Experimental Workflow Diagram

Analgesic Efficacy Workflow start Start: Compound Selection (Darbufelone vs. Indomethacin) grouping Animal Grouping & Randomization start->grouping dosing Drug Administration (Vehicle, Indo, Darb) grouping->dosing model Select Pain Model dosing->model writhing Acetic Acid Writhing Test model->writhing Visceral edema Carrageenan Paw Edema Test model->edema Inflammatory hotplate Hot Plate Test model->hotplate Thermal data_writhing Measure Writhing (% Inhibition) writhing->data_writhing data_edema Measure Paw Volume (% Inhibition) edema->data_edema data_hotplate Measure Latency (Time) hotplate->data_hotplate analysis Statistical Analysis & Efficacy Comparison data_writhing->analysis data_edema->analysis data_hotplate->analysis

Sources

Validation

Benchmarking Darbufelone Potency Against Zileuton: A Technical Comparison Guide

Executive Summary This guide provides a technical benchmarking analysis of Darbufelone , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), against Zileuton , the clinical standard for selective 5-L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical benchmarking analysis of Darbufelone , a dual inhibitor of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), against Zileuton , the clinical standard for selective 5-LOX inhibition.[1]

While Zileuton offers precise, single-target inhibition of the leukotriene pathway via iron chelation, Darbufelone utilizes a di-tert-butyl phenol scaffold to achieve simultaneous blockade of prostaglandin (PGE2) and leukotriene (LTB4) synthesis.[1] This dual mechanism addresses the "shunt hypothesis," where blocking one pathway (e.g., COX) can shunt arachidonic acid metabolism toward the other (e.g., LOX), potentially exacerbating inflammation.[1]

Part 1: Mechanistic Comparison

Zileuton: The Selective Iron Chelator

Zileuton is a hydroxyurea derivative that specifically targets 5-LOX. Its mechanism is characterized by iron chelation .[1] The 5-LOX enzyme contains a non-heme iron atom at its active site, which cycles between Fe2+ (inactive) and Fe3+ (active) states.[1] Zileuton chelates this iron and stabilizes it in the ferrous state, effectively shutting down the catalytic cycle required for the conversion of arachidonic acid to 5-HPETE and LTA4.[1]

Darbufelone: The Dual Pathway Blocker

Darbufelone (CI-1004) operates via a distinct mechanism.

  • 5-LOX Inhibition: Structurally, Darbufelone is a di-tert-butyl phenol derivative.[1] Unlike Zileuton's hydroxyurea moiety, Darbufelone likely acts as a redox-active inhibitor or radical scavenger.[1] It interrupts the radical-mediated oxygenation steps in the 5-LOX reaction, a common feature of phenol-based LOX inhibitors (similar to NDGA).[1]

  • COX-2 Inhibition: It is a potent, non-competitive inhibitor of COX-2, binding to the enzyme and preventing the conversion of arachidonic acid to PGG2.[1]

Pathway Visualization

The following diagram illustrates the intervention points of both compounds within the Arachidonic Acid Cascade.

AA_Pathway AA Arachidonic Acid (AA) COX2 Enzyme: COX-2 AA->COX2 LOX5 Enzyme: 5-LOX AA->LOX5 PGG2 PGG2 / PGH2 COX2->PGG2 HPETE 5-HPETE LOX5->HPETE PGE2 Prostaglandins (PGE2) (Inflammation/Pain) PGG2->PGE2 LTA4 Leukotriene A4 HPETE->LTA4 LTB4 Leukotriene B4 (Chemotaxis/Edema) LTA4->LTB4 Zileuton Zileuton (Iron Chelation) Zileuton->LOX5 Inhibits Darbufelone Darbufelone (Dual Inhibition) Darbufelone->COX2 Inhibits Darbufelone->LOX5 Inhibits

Figure 1: Comparative intervention points. Zileuton selectively blocks the 5-LOX arm, while Darbufelone provides a dual blockade, preventing the "shunt" of substrate to the alternate pathway.[1]

Part 2: Potency Benchmarking

The following data aggregates IC50 values from cellular assays (typically RBL-1 cells) and purified enzyme assays. Note that "Whole Blood" values are typically higher for both compounds due to high plasma protein binding (>90%).

Table 1: Comparative Potency Profile (IC50)[2]
ParameterDarbufeloneZileutonNote
5-LOX IC50 (Cellular) 0.77 µM 0.5 – 0.9 µM Measured in RBL-1 cells (LTB4 inhibition). Potency is comparable in cellular models.[1]
5-LOX IC50 (Whole Blood) ~15 – 20 µM~13 µMBoth compounds show reduced potency in blood due to protein binding.
COX-2 IC50 0.19 µM > 100 µM (Inactive)Darbufelone is highly potent against COX-2.
COX-1 IC50 ~20.0 µM> 100 µM (Inactive)Darbufelone is COX-2 selective (Selectivity Index ~100).
Primary Mechanism Dual Redox/Non-competitiveIron ChelationDarbufelone targets both inflammatory arms; Zileuton is specific to LOX.[1]

Key Insight: In terms of raw 5-LOX inhibition in cellular environments, Darbufelone (0.77 µM) is nearly equipotent to Zileuton (0.5–0.9 µM).[1] However, Darbufelone provides the added therapeutic value of sub-micromolar COX-2 inhibition (0.19 µM), which Zileuton lacks entirely.[1]

Part 3: Experimental Protocol (RBL-1 5-LOX Assay)

To reproduce the data cited above, researchers should utilize a Rat Basophilic Leukemia (RBL-1) cell-based assay. This cell line constitutively expresses 5-LOX and is the industry standard for benchmarking LTB4 inhibition.[1]

Materials
  • Cell Line: RBL-1 (ATCC CRL-1378).

  • Stimulant: Calcium Ionophore A23187 (activates 5-LOX via Ca2+ influx).[1]

  • Substrate: Arachidonic Acid (optional, usually endogenous AA is sufficient upon stimulation).[1]

  • Buffer: HBSS or PBS with Ca2+/Mg2+.[1]

  • Detection: LTB4 ELISA Kit or LC-MS/MS.

Workflow Diagram

Protocol_Flow Step1 1. Cell Prep RBL-1 cells 2x10^6 cells/mL Step2 2. Pre-Incubation Add Inhibitor (Darbufelone/Zileuton) 37°C for 15 min Step1->Step2 Step3 3. Stimulation Add A23187 (10 µM) 37°C for 15 min Step2->Step3 Step4 4. Termination Place on Ice Centrifuge (4°C, 3000g) Step3->Step4 Step5 5. Quantification Measure LTB4 in Supernatant (ELISA / LC-MS) Step4->Step5

Figure 2: Step-by-step workflow for the RBL-1 cellular 5-LOX inhibition assay.

Detailed Procedure
  • Preparation: Harvest RBL-1 cells and resuspend in HBSS (pH 7.4) to a density of

    
     cells/mL.
    
  • Dosing: Aliquot 500 µL of cell suspension into tubes. Add 5 µL of test compound (Darbufelone or Zileuton dissolved in DMSO) at varying concentrations (e.g., 0.01 µM to 10 µM). Include a Vehicle Control (DMSO only).

  • Equilibration: Incubate at 37°C for 15 minutes to allow cellular uptake of the inhibitor.

  • Stimulation: Initiate the reaction by adding Calcium Ionophore A23187 (final concentration 10 µM).

  • Reaction: Incubate for exactly 15 minutes at 37°C. (Note: 5-LOX activity is rapid; longer incubations may degrade LTB4).

  • Termination: Immediately place tubes on ice to stop the reaction. Centrifuge at 3,000 x g for 10 minutes at 4°C.

  • Analysis: Collect the supernatant. Quantify LTB4 levels using a validated ELISA kit or LC-MS/MS.[1] Calculate % Inhibition relative to the Vehicle Control and derive the IC50 using non-linear regression (4-parameter logistic fit).

References

  • Flynn, D. L., et al. (1998).[1] Darbufelone (CI-1004): A Dual Inhibitor of Cellular PGF2α and LTB4 Production.[2]

  • Carter, G. W., et al. (1991).[1] 5-lipoxygenase inhibitory activity of zileuton.[3][4][5][6] Journal of Pharmacology and Experimental Therapeutics.

  • Werz, O., & Steinhilber, D. (2005).[1] Therapeutic options for 5-lipoxygenase inhibitors.[1][3][4][5][7] Pharmacology & Therapeutics.[1][8][9]

  • Pfizer/Warner-Lambert Research. Slow-Binding Inhibition of Human Prostaglandin Endoperoxide Synthase-2 with Darbufelone. Biochemistry.[1][5]

  • TargetMol. Darbufelone Mesylate Product Data & IC50 Values.

Sources

Comparative

Comparative Guide: Validating Apoptosis Induction by Darbufelone via Flow Cytometry

Executive Summary Darbufelone (Darbufelone mesylate) is a dual inhibitor of cellular 5-lipoxygenase (5-LOX) and cyclooxygenase (COX-2). Unlike single-target non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib (...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Darbufelone (Darbufelone mesylate) is a dual inhibitor of cellular 5-lipoxygenase (5-LOX) and cyclooxygenase (COX-2). Unlike single-target non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib (COX-2 selective) or Zileuton (5-LOX selective), Darbufelone prevents the "arachidonic acid shunt"—a resistance mechanism where blocking one pathway forces arachidonic acid metabolism into the other, maintaining pro-survival signaling.

For researchers investigating resistant cancer phenotypes (particularly in lung, colon, and CML models), validating Darbufelone’s efficacy requires proving not just cell death, but the specific mitochondrial-mediated apoptotic mechanism . This guide outlines the flow cytometry workflows necessary to distinguish Darbufelone-induced apoptosis from necrosis and validate its dual-pathway efficacy.

Part 1: Mechanistic Context & Comparative Analysis

The Dual-Inhibition Advantage

Single-pathway inhibitors often fail due to compensatory upregulation. Darbufelone induces apoptosis by simultaneously collapsing both inflammatory arms, leading to:

  • Downregulation of Bcl-2/Mcl-1: Releasing the brake on apoptosis.

  • Mitochondrial Depolarization: The critical "point of no return."

  • Caspase Cascade Activation: Specifically Caspase-3, -8, and -9.

Diagram 1: Darbufelone Mechanism of Action

This pathway illustrates how dual inhibition forces the cell into mitochondrial apoptosis, unlike single inhibitors which may allow survival signaling to persist.

Darbufelone_Mechanism cluster_enzymes Enzymatic Pathways AA Arachidonic Acid (AA) COX2 COX-2 AA->COX2 LOX5 5-LOX AA->LOX5 Prostaglandins Prostaglandins (PGE2) (Pro-Survival) COX2->Prostaglandins Leukotrienes Leukotrienes (LTB4) (Proliferation) LOX5->Leukotrienes Darbufelone Darbufelone (Dual Inhibitor) Darbufelone->COX2 Blocks Darbufelone->LOX5 Blocks Mito Mitochondrial Depolarization (ΔΨm Loss) Prostaglandins->Mito Prevents Prostaglandins->Mito Loss of Survival Signal Leukotrienes->Mito Prevents Leukotrienes->Mito Loss of Survival Signal Caspases Caspase-3/9 Activation Mito->Caspases Apoptosis APOPTOSIS Caspases->Apoptosis

Caption: Darbufelone blocks both COX-2 and 5-LOX, preventing AA shunting and triggering mitochondrial dysfunction (ΔΨm loss) and subsequent caspase-dependent apoptosis.

Comparative Performance Guide

Use this table to select the appropriate controls and understand how Darbufelone compares to standard agents.

CompoundPrimary TargetApoptosis MechanismFlow Cytometry Profile (Annexin V/PI)Recommended Use
Darbufelone COX-2 & 5-LOX Mitochondrial (Intrinsic) High Annexin V+ / Low PI+ (Early) Test Agent
CelecoxibCOX-2 onlyVariable (often requires high dose)Mixed (often slower onset than Darbufelone)Negative Control (Single pathway)
Zileuton5-LOX onlyWeak inducer in some linesLow Annexin V+ (unless sensitive line)Negative Control (Single pathway)
StaurosporineProtein Kinases (Broad)Intrinsic (Robust)Rapid Annexin V+ / PI+ progressionPositive Control (Assay Validation)

Part 2: Experimental Protocols

Workflow Overview

To scientifically validate Darbufelone, you must demonstrate dose-dependency and specificity .

Diagram 2: Experimental Workflow

Workflow cluster_assays 3. Staining Protocols Seed 1. Cell Seeding (24h acclimation) Treat 2. Treatment (Darbufelone 0-50µM) Seed->Treat Annexin Assay A: Annexin V/PI (PS Exposure) Treat->Annexin JC1 Assay B: JC-1 (Mito Potential) Treat->JC1 Acquire 4. Flow Acquisition (10,000 events) Annexin->Acquire JC1->Acquire Analyze 5. Analysis (Gating & Stats) Acquire->Analyze

Caption: Standardized workflow for validating apoptosis. Parallel staining (Annexin V and JC-1) confirms the mechanism is mitochondrial.

Protocol A: Annexin V / Propidium Iodide (PI) Assay

Objective: Differentiate early apoptosis (Annexin V+/PI-) from late apoptosis/necrosis (Annexin V+/PI+). Why this matters: Darbufelone induces Phosphatidylserine (PS) externalization early. If you only see PI+ cells, you may be inducing necrosis (toxicity) rather than programmed cell death.

Reagents
  • Annexin V-FITC (or APC)

  • Propidium Iodide (PI) or 7-AAD

  • 1X Annexin Binding Buffer (Critical: Must contain 2.5mM CaCl₂)

Step-by-Step Methodology
  • Treatment: Treat cells (e.g., A549 or K562) with Darbufelone (0, 10, 20, 40 µM) for 24-48 hours. Include a Staurosporine (1 µM) positive control.

  • Harvesting (Crucial Step):

    • Collect the supernatant (floating dead cells).

    • Trypsinize adherent cells gently (avoid over-trypsinization as it cleaves PS).

    • Combine supernatant and detached cells.

  • Washing: Wash 2x with cold PBS. Centrifuge at 300xg for 5 min.

  • Resuspension: Resuspend cells in 1X Binding Buffer at

    
     cells/mL.
    
    • Expert Note: Do not use PBS for this step. Annexin V is Ca²⁺-dependent. Without calcium, it will not bind.

  • Staining:

    • Add 5 µL Annexin V-FITC.

    • Add 5 µL PI.

    • Incubate 15 min at RT in the dark.

  • Acquisition: Add 400 µL Binding Buffer and analyze within 1 hour.

Data Interpretation:

  • Q3 (Lower Left): Live cells (Annexin-/PI-).

  • Q4 (Lower Right): Early Apoptosis (Annexin+/PI-). Expect Darbufelone to increase this population first.

  • Q2 (Upper Right): Late Apoptosis (Annexin+/PI+).

Protocol B: Mitochondrial Membrane Potential (JC-1 Assay)

Objective: Confirm the intrinsic pathway by detecting


 depolarization.
Why this matters:  Darbufelone mechanism relies on mitochondrial stress. A loss of red aggregates confirms the drug is acting via the expected pathway.
Reagents
  • JC-1 Dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)[1]

  • CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) as a depolarization control.

Step-by-Step Methodology
  • Preparation: Prepare a 200 µM stock of JC-1 in DMSO.

  • Staining: Dilute JC-1 to a final concentration of 2 µM in warm culture media.

  • Incubation: Incubate treated cells for 30 min at 37°C, 5% CO₂.

  • Washing: Wash cells 2x with warm PBS. (Cold PBS can artificially depolarize mitochondria).

  • Acquisition: Resuspend in 500 µL warm PBS. Analyze immediately on a flow cytometer.

    • FL-1 (Green): Detects monomers (Depolarized/Apoptotic).

    • FL-2 (Red): Detects aggregates (Healthy).

Expert Insight on Compensation: JC-1 has broad emission. You must perform compensation. Run a tube of healthy cells (mostly Red) and a tube of CCCP-treated cells (mostly Green) to set your compensation matrix.

Data Interpretation:

  • Healthy Cells: High Red / Low Green.

  • Darbufelone-Treated: Shift toward Low Red / High Green.

  • Result: A decrease in the Red/Green fluorescence ratio indicates apoptosis.

Part 3: Troubleshooting & Validation

Self-Validating Systems (QC)

To ensure your data is publishable, every experiment must include:

  • Unstained Control: To define autofluorescence.

  • Single-Stain Controls:

    • Cells + Annexin V only (no PI).

    • Cells + PI only (no Annexin).

    • Reason: To calculate spectral overlap (compensation) between FITC and PE/PI channels.

  • Biological Negative Control: Cells treated with DMSO (vehicle) only.

  • Biological Positive Control: Staurosporine or Doxorubicin to prove the assay works.

Common Pitfalls
  • False Positives in Annexin V: Harsh trypsinization exposes PS on the inner membrane of healthy cells. Solution: Use Accutase or limit Trypsin exposure to <3 mins.

  • JC-1 Precipitation: JC-1 is poorly soluble. Solution: Vortex the stock vigorously and filter the working solution through a 0.2 µm filter if aggregates are visible before adding to cells.

References

  • Ye, X., et al. (2010). "Darbufelone, a novel anti-inflammatory drug, induces growth inhibition of lung cancer cells both in vitro and in vivo."[2] Cancer Chemotherapy and Pharmacology.

  • Li, N., et al. (2016). "Dual inhibition of COX-2/5-LOX blocks colon cancer proliferation, migration and invasion in vitro." Oncology Reports.

  • Vermes, I., et al. (1995). "A novel assay for apoptosis. Flow cytometric detection of phosphatidylserine expression on early apoptotic cells using fluorescein labelled Annexin V." Journal of Immunological Methods.

  • Cossarizza, A., et al. (1993). "A new method for the cytofluorimetric analysis of mitochondrial membrane potential using the J-aggregate forming lipophilic cation 5,5',6,6'-tetrachloro-1,1',3,3'-tetraethylbenzimidazolcarbocyanine iodide (JC-1)." Biochemical and Biophysical Research Communications.

  • Rieger, A.M., et al. (2011). "Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death." Journal of Visualized Experiments.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of Darbufelone (mesylate)

Principle of Operation: A Commitment to Safety and Environmental Stewardship This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Darbufelone (mesylate), a research-gra...

Author: BenchChem Technical Support Team. Date: February 2026

Principle of Operation: A Commitment to Safety and Environmental Stewardship

This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of Darbufelone (mesylate), a research-grade dual cyclooxygenase (COX) and lipoxygenase (LOX) inhibitor.[1][2] The core principle underpinning this procedure is risk mitigation. Due to its potent biological activity and ecotoxicity, Darbufelone (mesylate) must be managed as a regulated hazardous chemical waste from the point of generation to its final disposition. Adherence to these protocols is not merely a matter of regulatory compliance but a fundamental responsibility for ensuring personnel safety and protecting the environment.

Hazard Identification and Risk Assessment

Before handling Darbufelone (mesylate), a thorough risk assessment is mandatory. The primary hazards are associated with its pharmacological action, potential for allergic reaction, and significant environmental risk.

1.1 Chemical and Pharmacological Profile

Darbufelone (mesylate) is a nonsteroidal anti-inflammatory drug (NSAID) candidate investigated for its analgesic and anti-inflammatory properties.[1] Its mechanism involves the inhibition of key enzymes in the inflammatory cascade.[1][3] While specific toxicology data for Darbufelone is not widely published, its classification as a bioactive small molecule necessitates cautious handling.

Identifier Information Source(s)
IUPAC Name (5Z)-2-amino-5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-1,3-thiazol-4-one;methanesulfonic acid[4]
CAS Number 139340-56-0[4]
Molecular Formula C₁₈H₂₄N₂O₂S · CH₄O₃S[5]
Molecular Weight 428.57 g/mol [5]
Pharmacological Class Cyclooxygenase Inhibitor, Nonsteroidal Anti-inflammatory Drug[5][6]

1.2 Known and Inferred Hazards

The most critical safety information comes from data on similar chemical classes. An MSDS for a related Pfizer compound explicitly states it is "Harmful to aquatic life with long lasting effects".[7] This is the primary driver for the stringent disposal requirements that follow.

  • Environmental Hazard: High aquatic toxicity.[7] Must NOT be disposed of down the drain under any circumstances.[8]

  • Human Health Hazard (Short-Term): Dust may cause irritation. Individuals sensitive to this chemical class may develop allergic reactions.[7]

  • Human Health Hazard (Long-Term): Animal studies of similar compounds indicate a potential for adverse cardiac effects with repeated high-dose exposure.[7]

Procedural Guidance for Disposal

The following step-by-step methodology ensures a self-validating system of waste management, minimizing risk at every stage.

2.1 Step 1: Required Personal Protective Equipment (PPE)

Before handling any form of Darbufelone (mesylate) waste, personnel must be equipped with the appropriate PPE. The goal is to prevent all contact with the skin, eyes, and respiratory tract.[9]

  • Hand Protection: Two pairs of chemotherapy-rated nitrile gloves. The outer glove should be removed and disposed of immediately after the handling procedure is complete.[10][11]

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[9]

  • Body Protection: A disposable, solid-front, back-closure gown. A dedicated lab coat may be used for low-volume handling but must be regularly decontaminated.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or biological safety cabinet, a NIOSH-approved respirator is required.

2.2 Step 2: Waste Stream Segregation

Proper segregation at the point of generation is the most critical step in compliant disposal. All waste streams containing or contaminated with Darbufelone (mesylate) must be classified as hazardous chemical waste.

G cluster_0 cluster_1 Waste Stream Destination start Darbufelone (mesylate) Waste Generated decision1 Waste Type? start->decision1 bulk Unused/Expired Compound Solutions (>1% concentration) Grossly Contaminated Items decision1->bulk  Bulk Powder or  Concentrated Solution trace Empty Vials Contaminated Gloves/Gown Pipette Tips, Bench Paper decision1->trace  Trace-Contaminated  (Gloves, Vials, Tips) packaging Clean Secondary Packaging decision1->packaging  Uncontaminated Outer  Packaging (e.g., Cardboard Box) rcra_waste Hazardous Chemical Waste Container (RCRA Waste) bulk->rcra_waste trace->rcra_waste regular_trash Regular Municipal Trash packaging->regular_trash

Caption: Waste Segregation Decision Workflow for Darbufelone (mesylate).

2.3 Step 3: Containment Procedures

Proper containment prevents accidental exposure and environmental release.

  • For Unused/Expired Solid Compound:

    • Do NOT attempt to open the primary container.

    • Place the entire, unopened container into a larger, sealable, and clearly labeled hazardous waste receptacle.[12]

  • For Solutions of Darbufelone (mesylate):

    • Do NOT pour any solution containing this compound down the drain.[8]

    • Collect all aqueous and solvent-based solutions in a designated, compatible, and leak-proof hazardous waste container.[13]

    • Ensure the container is properly vented if volatile organic solvents were used as a vehicle.

  • For Trace-Contaminated Materials:

    • This includes items like gloves, weigh boats, empty vials, pipette tips, and contaminated bench paper.

    • These items are considered "trace contaminated" but must still be disposed of as hazardous waste.[14]

    • Collect all such materials in a dedicated, clearly labeled, sealable bag or container designated for hazardous pharmaceutical waste.[14]

2.4 Step 4: Labeling and Temporary Storage

All hazardous waste must be meticulously labeled to comply with EPA's Resource Conservation and Recovery Act (RCRA) and ensure safe handling by waste management personnel.[15][16]

  • Obtain a hazardous waste label from your institution's Environmental Health and Safety (EHS) office.

  • Clearly write the full chemical name: "Darbufelone (mesylate)". Avoid using abbreviations.

  • List all components of any solution, including solvents and their approximate percentages.

  • Indicate the specific hazards (e.g., Toxic, Environmental Hazard).

  • Keep containers closed at all times, except when adding waste.

  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) that is under the direct control of laboratory personnel.[8]

2.5 Step 5: Final Disposal

The ultimate disposal of Darbufelone (mesylate) must be conducted by a licensed and certified hazardous waste management contractor.

  • Contact your institution's EHS department to schedule a pickup of the properly contained and labeled waste.

  • The EHS office will work with a certified waste broker or disposal facility to transport the material for final disposition.[17]

  • The standard and required method for disposing of hazardous pharmaceutical waste is high-temperature incineration at a permitted facility.[18][19] This process ensures the complete destruction of the active pharmaceutical ingredient, preventing its entry into the ecosystem.[18]

Spill Management Protocol

In the event of an accidental spill, immediate and correct action is required to mitigate exposure and contamination.

  • ALERT & EVACUATE: Alert personnel in the immediate area. Evacuate non-essential personnel. Prohibit entry to the area.[20]

  • PROTECT: Don appropriate PPE, including double gloves, a gown, eye protection, and a respirator if the spill involves a significant amount of powder.

  • CONTAIN:

    • For Solid Spills: Gently cover the spill with absorbent pads or granules specifically designed for chemical spills. Do NOT dry sweep, as this can aerosolize the powder.

    • For Liquid Spills: Cover the spill with an appropriate chemical absorbent.

  • CLEAN:

    • Working from the outside in, carefully collect all contaminated absorbent materials using forceps or other tools.

    • Place all collected waste into a hazardous chemical waste bag or container.

    • Decontaminate the spill surface using a suitable detergent solution, followed by a rinse with 70% ethanol or as directed by your institution's EHS protocol.

  • DISPOSE: All materials used for cleanup, including PPE, must be disposed of as hazardous chemical waste.[14]

  • REPORT: Report the incident to your laboratory supervisor and EHS office immediately.

References

  • MATERIAL SAFETY DATA SHEET - Pfizer. Pfizer.
  • Material Safety Data Sheet. (2010). Actavis.
  • DARBUFELONE MESYLATE. Global Substance Registration System (GSRS).
  • Darbufelone mesylate (CI-1004 mesylate). MySkinRecipes.
  • Darbufelone Mesilate. (2023). Drugs of the Future.
  • Standard Operating Procedure for the Disposal of Pharmaceutical Waste. NHS Dorset.
  • Darbufelone (CI-1004). MedChemExpress.
  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
  • Guidelines for Cytotoxic (Antineoplastic) Drugs. Occupational Safety and Health Administration (OSHA).
  • 4(5H)-Thiazolone, 2-amino-5-((3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl)methylene)-, (5Z)-. PubChem, National Center for Biotechnology Information.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA).
  • Regulation of Laboratory Waste. American Chemical Society (ACS).
  • A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. (2022). U.S. Environmental Protection Agency (EPA).
  • Waste Management of Hazardous Drugs. (2023). Defense Centers for Public Health.
  • Guidance for Disposal of Drugs Used in Clinical Research. (2011). Washington University in St. Louis.
  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA).
  • USP 800 & Hazardous Drug Disposal. Stericycle.
  • Safe handling of cytotoxics: guideline recommendations. Journal of Oncology Pharmacy Practice.
  • How to Properly Dispose of Pharmaceutical Products: Methods and Best Practices. (2024). GIC Medical Disposal.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Guidelines on Handling Hazardous Drugs. (2006). American Society of Health-System Pharmacists (ASHP).
  • Proper Disposal in Pharmaceutical Research is Extremely Important. (2023). Rx Destroyer.
  • Safe handling of cytotoxic drugs in the workplace. Health and Safety Executive (HSE).
  • Drug Disposal: Dispose "Non-Flush List" Medicine in Trash. U.S. Food & Drug Administration (FDA).
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
  • Pharmaceutical Waste Regulations: Policy and Procedure. Daniels Health.
  • DARBUFELONE. Global Substance Registration System (GSRS).

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Handling

Personal protective equipment for handling Darbufelone (mesylate)

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Darbufelone (Mesylate) Content Type: Operational Safety & Technical Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers Executive...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment (PPE) & Handling Protocols for Darbufelone (Mesylate) Content Type: Operational Safety & Technical Guide Audience: Research Scientists, Medicinal Chemists, and EHS Officers

Executive Safety Summary: The "At-A-Glance" Risk Profile

Compound: Darbufelone Mesylate (CI-1004 Mesylate) Class: Dual Inhibitor (COX-2 / 5-LOX) Physical State: Solid (crystalline powder), Mesylate salt form (increased water solubility vs. free base).

Critical Hazard Alert: Darbufelone mesylate is not a standard NSAID; it is a potent modulator of the arachidonic acid cascade. As a dual inhibitor, it alters fundamental homeostatic mechanisms. Treat this compound as a High Potency Active Pharmaceutical Ingredient (HPAPI) .

Primary Hazard Classifications (GHS):

  • Acute Toxicity (Oral): Category 3 (H301) – Toxic if swallowed.

  • Reproductive Toxicity: Category 2 (H361) – Suspected of damaging fertility or the unborn child.[1]

  • STOT-RE: Category 2 (H373) – May cause damage to organs (Cardiovascular System) through prolonged or repeated exposure.

Scientific Integrity: The Mechanism-Toxicity Link

To select the correct PPE, you must understand the biological causality of the hazard. We do not wear PPE simply to comply with regulations; we wear it to interrupt specific molecular pathways.

The Dual-Inhibition Risk: Darbufelone inhibits both Cyclooxygenase (COX-2) and 5-Lipoxygenase (5-LOX).

  • COX Inhibition: Reduces prostaglandins. While this reduces inflammation, chronic suppression affects renal perfusion and cardiovascular thrombotic events.

  • 5-LOX Inhibition: Blocks leukotriene synthesis.

  • The Mesylate Factor: The mesylate salt form significantly increases aqueous solubility compared to the free base. This increases bioavailability upon mucous membrane contact (inhalation/ocular), making respiratory protection and eye shielding more critical than for lipophilic free bases.

Occupational Exposure Band (OEB): Treat as OEB 3 (Occupational Exposure Limit: 10–100 µg/m³). Rationale: Potent biological activity at micromolar concentrations and reproductive toxicity potential.

The PPE Matrix: A Tiered Defense System

Do not rely on a single barrier. Use a redundant system where the failure of one layer does not result in exposure.

Protection Zone Standard Protocol (Solution Handling) High-Risk Protocol (Powder Weighing/Synthesis) Scientific Rationale
Respiratory Fume Hood (Face velocity >100 fpm)N95 or P100 Respirator + Fume HoodMesylate salts form fine dusts; high solubility means rapid absorption via lung tissue.
Dermal (Hands) Double Nitrile Gloves (min 5 mil)Double Nitrile (Outer: Long cuff)Lipophilic nature of the core structure allows skin permeation; double layer provides breakthrough time >480 mins.
Ocular Safety Glasses with side shieldsChemical Goggles or Face ShieldPrevents corneal absorption; mesylate salt is an irritant to mucous membranes.
Body Lab Coat (Buttoned, cotton/poly)Tyvek® Lab Coat or Disposable GownDisposable outer layers prevent migration of powder outside the containment zone.

Operational Visualization: Decision Logic & Workflow

Diagram 1: PPE Decision Logic

Caption: Logic flow for selecting PPE based on the physical state of Darbufelone Mesylate.

PPE_Decision_Logic Start Task: Handle Darbufelone Mesylate State Physical State? Start->State Solid Solid / Powder State->Solid Weighing/Transfer Liquid Solution / Liquid State->Liquid Pipetting/Injection DustRisk Is Dust Generation Likely? Solid->DustRisk MedPPE LEVEL B: Fume Hood + Double Gloves + Safety Glasses Liquid->MedPPE HighPPE LEVEL A: Fume Hood + N95/P100 + Double Gloves + Tyvek Sleeves DustRisk->HighPPE Yes (Open Weighing) DustRisk->MedPPE No (Closed Vessel)

Diagram 2: The "Clean-Dirty" Gowning Workflow

Caption: Step-by-step gowning and de-gowning protocol to prevent cross-contamination.

Gowning_Workflow Enter Enter Ante-Room Donning DONNING SEQUENCE: 1. Shoe Covers 2. Inner Gloves (Nitrile) 3. Lab Coat/Tyvek 4. Respirator (Fit Check) 5. Outer Gloves (Long Cuff) Enter->Donning Ops Perform Experiment (Inside Fume Hood) Donning->Ops Clean Decontaminate: Wipe Outer Gloves with 70% EtOH/Water Ops->Clean Doffing DOFFING SEQUENCE: 1. Remove Outer Gloves (Inside-Out) 2. Remove Gown (Roll inward) 3. Remove Shoe Covers 4. Remove Respirator 5. Remove Inner Gloves Clean->Doffing Wash Wash Hands (20s) Soap & Water Doffing->Wash

Operational Protocols: Handling & Decontamination

Protocol A: Weighing the Powder (Highest Risk)
  • Static Control: Use an anti-static gun or bar inside the balance enclosure. Mesylate salts are prone to static charge, causing powder to "jump" and aerosolize.

  • Solvent Trap: Place a Kimwipe dampened with water/methanol mixture near the balance pan (but not touching) to capture stray dust particles.

  • Transfer: Never pour from the stock bottle. Use a disposable spatula.

  • Seal: Parafilm the receiving vessel inside the hood before removing it.

Protocol B: Decontamination & Spill Response

Darbufelone mesylate is soluble in water (unlike the free base), but solubility can be pH-dependent.

  • Solvent Choice: Use a 10% surfactant solution (e.g., SDS) followed by 70% Ethanol. Do not use pure water, as the compound may precipitate if the pH shifts.

  • Spill Cleanup:

    • Cover spill with wet paper towels (dampened with surfactant) to prevent dust.

    • Wipe from the outside in.

    • Dispose of all waste as Hazardous Chemical Waste (Incineration recommended).

Emergency Response

  • Inhalation: Move to fresh air immediately. If breathing is difficult, oxygen should be administered by trained personnel. Note: Delayed pulmonary irritation is possible due to the mesylate salt.

  • Skin Contact: Wash with soap and water for 15 minutes.[2][3] Do not use ethanol on skin, as it may enhance transdermal absorption of the lipophilic drug core.

  • Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: Darbufelone Mesylate. Merck KGaA.

  • PubChem. (n.d.). Compound Summary: Darbufelone. National Center for Biotechnology Information. [Link]

  • Pfizer. (2011). Material Safety Data Sheet: Dual Inhibitors Class. Pfizer Inc.[1][4]

  • Charlier, C., & Michaux, C. (2003).[5] Dual inhibition of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) as a new strategy to provide safer non-steroidal anti-inflammatory drugs.[6] European Journal of Medicinal Chemistry. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazardous Drugs: Controlling Occupational Exposure to Hazardous Drugs. [Link]

Sources

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Darbufelone (mesylate)
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